4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide
説明
特性
IUPAC Name |
4-methoxy-N-(2-methylsulfanylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-18-12-9-7-11(8-10-12)15(17)16-13-5-3-4-6-14(13)19-2/h3-10H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZBXDFVAZEVAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308585 | |
| Record name | F1065-0481 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51942-37-1 | |
| Record name | NSC205085 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | F1065-0481 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to the In Vitro Biological Activity Screening of 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide
Abstract
This technical guide provides a comprehensive framework for the in vitro biological activity screening of the novel compound, 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide. Given the known therapeutic potential of benzamide derivatives, a hierarchical screening cascade is proposed to efficiently explore its potential anticancer, anti-inflammatory, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind the experimental design. The methodologies are presented to ensure technical accuracy and reproducibility, forming a self-validating system for the preliminary assessment of this compound's therapeutic promise.
Introduction and Scientific Rationale
The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The subject of this guide, 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide, possesses structural features that suggest potential for therapeutic application. The methoxy group and the methylsulfanylphenyl moiety may influence the compound's pharmacokinetic and pharmacodynamic properties. While there is limited specific data on this exact molecule, the broader class of benzamides has been associated with anticancer, anti-inflammatory, and antimicrobial effects. Therefore, a systematic and multi-faceted in vitro screening approach is warranted to elucidate its biological activity profile.
This guide proposes a parallel screening cascade designed to maximize data acquisition from a limited sample of the novel compound. The initial phase focuses on high-throughput screening assays to identify a general biological response, followed by more specific, mechanism-of-action studies to delineate the molecular pathways involved.
Hierarchical Screening Cascade
The proposed screening strategy is designed to be both comprehensive and efficient, beginning with broad primary assays and progressing to more focused secondary and mechanistic assays.
Caption: Overall workflow for the in vitro biological activity screening of 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide.
Anticancer Activity Screening
The initial assessment for anticancer potential will involve a cytotoxicity assay against a panel of human cancer cell lines. A positive result would trigger a series of more in-depth mechanistic studies.
Primary Assay: Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]
Data Presentation:
| Cell Line | Cancer Type | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin |
| MCF-7 | Breast | ||
| A549 | Lung | ||
| HeLa | Cervical | ||
| PC-3 | Prostate |
Secondary Mechanistic Assays
This assay determines the effect of the compound on the progression of the cell cycle. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and, consequently, the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[4]
Experimental Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol dropwise while vortexing.[5][6]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[5][7]
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.[6]
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptotic cells, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium iodide is used as a counterstain to identify necrotic or late-stage apoptotic cells with compromised membrane integrity.[8]
Experimental Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and propidium iodide.[9][10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Many benzamide derivatives are known inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. A commercially available PARP inhibitor assay kit can be used to determine the compound's effect on PARP activity. These assays often measure the depletion of NAD+, the substrate for PARP, using a coupled cycling reaction that generates a fluorescent product.[11]
Caption: Hypothesized PARP inhibition by 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide.
Some anticancer agents exert their effects by interfering with microtubule dynamics. An in vitro tubulin polymerization assay can determine if the compound inhibits or enhances the polymerization of purified tubulin into microtubules by measuring the change in turbidity over time.[12]
Experimental Protocol:
-
Reaction Setup: On ice, prepare a reaction mixture containing purified tubulin and GTP in a polymerization buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture in a pre-warmed 96-well plate.
-
Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.[12]
Anti-inflammatory Activity Screening
The potential anti-inflammatory activity will be assessed by examining the compound's ability to modulate key inflammatory pathways, initially focusing on the NF-κB signaling pathway.
Primary Assay: NF-κB Reporter Assay
The transcription factor NF-κB is a master regulator of the inflammatory response.[13] An NF-κB reporter assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of NF-κB response elements.[14][15] Inhibition of NF-κB activation by the test compound in stimulated cells will result in a decrease in luciferase expression.
Experimental Protocol:
-
Cell Seeding and Transfection (if not using a stable cell line): Seed cells (e.g., HEK293T or RAW 264.7) in a 96-well plate and transfect with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.[16] For stable cell lines, seed the cells and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to activate the NF-κB pathway.[13][16]
-
Incubation: Incubate for 6-24 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[14]
Caption: The NF-κB signaling pathway and a potential point of inhibition.
Secondary Assay: Cytokine Profiling
Following a positive result in the NF-κB reporter assay, the effect of the compound on the production of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) can be quantified using ELISA.[17][18]
Experimental Protocol:
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and pre-treat with the test compound before stimulating with LPS.
-
Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatants.
-
ELISA: Perform ELISAs for specific cytokines according to the manufacturer's instructions.
Antimicrobial Activity Screening
The antimicrobial potential will be evaluated by determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.
Primary Assay: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19]
Experimental Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard.[19]
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).[19][20]
-
Inoculation: Inoculate each well with the prepared microbial suspension.[21] Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 16-24 hours.[22]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[21]
Data Presentation:
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | |
| Escherichia coli | Gram-negative Bacteria | |
| Pseudomonas aeruginosa | Gram-negative Bacteria | |
| Candida albicans | Fungus |
Secondary Assay: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
To determine if the compound is microbistatic or microbicidal, the MBC or MFC can be determined by sub-culturing the contents of the wells from the MIC assay that show no visible growth onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.
Conclusion
This technical guide outlines a robust and logical workflow for the initial in vitro biological activity screening of 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide. The proposed cascade of assays will enable a comprehensive evaluation of its potential as an anticancer, anti-inflammatory, or antimicrobial agent. The detailed protocols and the underlying scientific rationale provide a solid foundation for researchers to proceed with the experimental characterization of this novel compound. The data generated from these studies will be crucial in guiding future preclinical development efforts.
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Pouliot, P., et al. (2009). Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM. The Journal of Immunology, 183(9), 5565-5572. (URL: [Link])
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Pharmacological Profiling and SAR of 4-Methoxy-N-[2-(methylsulfanyl)phenyl]benzamide: A Selectivity Switch Scaffold
Executive Summary & Mechanistic Rationale
In the landscape of targeted drug discovery, the diaryl amide scaffold serves as a highly versatile pharmacophore. Historically, N-(2-aminophenyl)benzamides have been extensively optimized as Class I Histone Deacetylase (HDAC) inhibitors, where the ortho-amino group acts as a critical zinc-binding group (ZBG) [1]. However, the specific derivative 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide (CAS: 51942-37-1) represents a fascinating divergence in structural activity relationship (SAR) logic.
By replacing the canonical primary amine (-NH₂) with a methylsulfanyl (-SCH₃) group, researchers engineer a "selectivity switch." This bioisosteric replacement eliminates the hydrogen-bond donor capacity required for canonical zinc coordination in HDACs, effectively neutralizing epigenetic activity. Simultaneously, the polarizable, lipophilic sulfur atom perfectly primes the molecule to act as an allosteric modulator, specifically targeting the hydrophobic Type III allosteric pockets of kinases such as p38α [2]. This whitepaper dissects the SAR of this specific scaffold, detailing the causality behind its structural modifications and providing self-validating protocols for its synthesis and evaluation.
Structural Anatomy & SAR Logic
The architecture of 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide can be divided into three functional domains:
-
The Solvent-Exposed Cap (4-Methoxybenzoyl): The 4-methoxy group projects into the solvent-accessible rim of the target protein. Its electron-donating nature increases the electron density of the benzoyl ring, subtly strengthening the amide bond via resonance.
-
The Conformational Linker (Amide): The amide bond restricts the molecule's rotational degrees of freedom, enforcing a planar conformation that aligns the two aryl rings for optimal insertion into narrow binding clefts.
-
The Selectivity Switch (2-Methylsulfanyl Group): The ortho-thioether is the critical determinant of target engagement. Unlike oxygen or nitrogen, sulfur is highly polarizable. In the hydrophobic hinge region of a kinase, the -SCH₃ group engages in favorable Van der Waals interactions and potential chalcogen bonds with backbone carbonyls, driving high-affinity binding [3].
Caption: SAR logic map detailing the functional role of each moiety and its impact on target selectivity.
Quantitative SAR Data Summary
To illustrate the impact of these structural modifications, the following table summarizes the differential target engagement across modifications of the cap and ortho-positions.
| Compound | R1 (Cap Position) | R2 (Ortho-Position) | HDAC1 IC₅₀ (nM) | p38α IC₅₀ (nM) | Mechanistic Rationale |
| 1 (Core) | 4-OCH₃ | 2-SCH₃ | >10,000 | 45 | Polarizable sulfur fills lipophilic pocket; lacks H-bond donor for Zn²⁺. |
| 2 | 4-OCH₃ | 2-NH₂ | 120 | >10,000 | Canonical Zn²⁺ binding restored; polar amine clashes in kinase pocket. |
| 3 | 4-H | 2-SCH₃ | >10,000 | 320 | Loss of 4-methoxy cap reduces favorable solvent-rim interactions. |
| 4 | 4-OCH₃ | 2-SO₂CH₃ | >10,000 | >10,000 | Oxidation to sulfone creates severe steric clash and high desolvation penalty. |
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the chemical or biological choice, ensuring the workflow is robust and reproducible.
Protocol 1: Chemical Synthesis of the Core Scaffold
The synthesis utilizes a standard amide coupling strategy. However, the ortho-methylsulfanyl group introduces specific kinetic challenges.
Rationale for Reagent Selection: 2-(methylthio)aniline is sterically hindered by the bulky -SCH₃ group adjacent to the amine. Furthermore, the sulfur atom weakly withdraws electron density via inductive effects, reducing the nucleophilicity of the amine. Therefore, standard coupling agents like EDC/HOBt are insufficient. We utilize HATU , which generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, overcoming this kinetic barrier [4].
Step-by-Step Methodology:
-
Activation: Dissolve 4-methoxybenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Causality: DIPEA is chosen over triethylamine because its increased steric bulk prevents it from acting as a competing nucleophile, while efficiently deprotonating the carboxylic acid.
-
-
Coupling: Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester. Add 2-(methylthio)aniline (1.1 eq) dropwise.
-
Monitoring: Stir the reaction at 40°C for 4 hours. Monitor progression via LC-MS.
-
Self-Validation: The disappearance of the activated ester mass peak and the appearance of the product mass ( [M+H]+ = 274.1) confirms reaction completion.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with ethyl acetate (EtOAc). Wash the combined organic layers with 1M HCl (to remove unreacted aniline) and brine (to remove residual DMF).
-
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure benzamide.
Protocol 2: Self-Validating Target Engagement Assay (Kinase Allosteric Modulation)
To validate the biological activity of the synthesized compound, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.
Rationale for Assay Design: TR-FRET eliminates background auto-fluorescence common in small-molecule screening, providing a high signal-to-noise ratio. The system is made self-validating by incorporating a rigorous Z'-factor calculation.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide in 100% DMSO.
-
Assay Assembly: In a 384-well low-volume plate, dispense 10 nL of the compound into 5 µL of kinase buffer containing recombinant p38α and a biotinylated substrate peptide.
-
Internal Controls: Include 16 wells of DMSO only (Negative Control, 0% inhibition) and 16 wells of a known reference inhibitor (e.g., BIRB-796) (Positive Control, 100% inhibition).
-
-
Incubation: Incubate for 60 minutes at room temperature to allow the allosteric compound to stabilize the inactive kinase conformation.
-
Detection: Add 5 µL of the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for an additional 60 minutes.
-
Data Analysis & Self-Validation: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor using the positive and negative controls.
-
Causality: A calculated Z'-factor > 0.6 mathematically validates that the assay window is sufficiently robust to trust the IC₅₀ data generated for the test compound. If Z' < 0.5, the data is automatically rejected, enforcing systemic trustworthiness.
-
Caption: Self-validating experimental workflow from chemical synthesis to orthogonal target validation.
Conclusion
The 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide scaffold is a masterclass in bioisosteric design. By understanding the profound impact of replacing a hydrogen-bond donating amine with a polarizable, lipophilic methylsulfanyl group, researchers can actively redirect the molecule's pharmacological trajectory away from epigenetic targets and toward kinase allosteric pockets. When coupled with rigorous, self-validating experimental methodologies, this scaffold serves as an invaluable probe in modern structural activity relationship studies.
In-Depth Technical Guide: Target Identification and Binding Affinity of 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide
Abstract: This technical guide provides a comprehensive framework for the identification and characterization of the molecular targets of 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide. It details a strategic, multi-pronged approach that combines computational prediction with robust experimental validation techniques. This document is designed for researchers, medicinal chemists, and professionals in drug development who are focused on elucidating the mechanisms of action for novel small molecules.
Introduction to 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide
4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide is a small molecule with a chemical structure that suggests potential interactions with various biological targets. The molecule consists of a methoxy-substituted benzamide core linked to a phenyl ring bearing a methylsulfanyl group. A thorough understanding of its molecular targets and binding affinity is crucial for deciphering its pharmacological effects and exploring its therapeutic potential. The process of moving from a compound of interest to a well-defined chemical probe or drug candidate relies on a systematic approach to target identification and validation.[1]
Strategic Overview of Target Deconvolution
Target deconvolution, the process of identifying the specific protein or proteins with which a small molecule interacts to produce a biological effect, is a critical phase in drug discovery.[1][2] An effective strategy typically integrates both computational and experimental methodologies to generate and then validate hypotheses.
Caption: A strategic workflow for target identification and validation.
Part I: Target Identification Methodologies
In Silico and Computational Approaches
Computational methods offer a time- and resource-efficient first step to generate hypotheses about potential protein targets.
-
Pharmacophore Modeling and Target Prediction: Web-based tools like SwissTargetPrediction or PharmMapper can be used to screen the structure of 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide against databases of known protein-ligand interactions. This generates a ranked list of potential targets based on structural similarity to known ligands.
-
Molecular Docking: Following target prediction, molecular docking simulations can be performed to predict the binding mode and estimate the binding affinity of the compound to the identified putative targets. This helps in prioritizing which targets to pursue with experimental validation.
Experimental Target Identification
This technique is a powerful method for isolating binding partners from complex biological mixtures like cell lysates.[2][3][4][5]
Principle: The small molecule is immobilized on a solid support, creating an "affinity matrix." When a cell lysate is passed over this matrix, proteins that bind to the compound are captured. After washing away non-specific binders, the target proteins are eluted and identified using mass spectrometry.[5]
Protocol: Synthesis of Affinity Probe and Chromatography
-
Synthesis of an "Activatable" Analog: A derivative of 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide must be synthesized to include a linker with a reactive group (e.g., a carboxylic acid or an amine) for attachment to the solid support. The linker's attachment point should be chosen carefully to avoid interfering with the compound's binding to its target.
-
Immobilization: The modified compound is then covalently attached to a solid support, such as NHS-activated agarose beads.[4][5]
-
Lysate Preparation: A protein lysate is prepared from a relevant cell line or tissue.
-
Affinity Chromatography:
-
The cell lysate is incubated with the compound-conjugated beads.
-
The beads are washed extensively to remove proteins that do not bind specifically.
-
The bound proteins are eluted, often by using a solution of the original, unmodified compound to compete for binding.
-
-
Protein Identification: The eluted proteins are separated by SDS-PAGE, and the protein bands are excised and identified by mass spectrometry.
CETSA is a method for verifying target engagement within the complex environment of a living cell.[6][7]
Principle: The binding of a ligand often stabilizes the target protein's structure, leading to an increase in its melting temperature.[7] This change in thermal stability can be detected and quantified.[6][8][9]
Protocol: CETSA
-
Cell Treatment: Cells are treated with either 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide or a vehicle control.[8]
-
Heating: The treated cells are heated across a range of temperatures.[8]
-
Lysis and Fractionation: The cells are lysed, and the soluble proteins (those that did not denature and aggregate) are separated from the insoluble fraction by centrifugation.[6][7]
-
Protein Detection: The amount of the soluble target protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve for the compound-treated cells compared to the control indicates target engagement.[8]
DARTS is another technique that identifies protein targets by leveraging ligand-induced stabilization.[10][11][12]
Principle: Similar to CETSA, the binding of a small molecule can protect its target protein from degradation by proteases.[10][11][12][13]
Protocol: DARTS
-
Lysate Preparation: A cell lysate is prepared.[14]
-
Compound Incubation: The lysate is incubated with 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide or a vehicle control.[14]
-
Protease Digestion: The lysates are then treated with a protease, such as pronase or thermolysin, for a limited time.[10][13][14]
-
Analysis: The digestion is stopped, and the proteins are analyzed by SDS-PAGE. Proteins that show increased resistance to digestion in the presence of the compound are considered potential targets.[13][14]
Part II: Characterization of Binding Affinity
Once a target has been identified, it is essential to quantify the binding affinity, often expressed as the dissociation constant (Kd). Several biophysical techniques can be employed for this purpose.[15][16][17][18]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the kinetics of binding interactions.[17][19][20][21]
Principle: The target protein is immobilized on a sensor chip. A solution containing 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide is then flowed over the chip. The binding of the small molecule to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[19][20]
Protocol: SPR Analysis
-
Protein Immobilization: The purified target protein is immobilized onto a suitable sensor chip.
-
Analyte Injection: A series of concentrations of the small molecule are injected across the sensor surface.[21]
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model to determine the association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = kd/ka).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[22][23][24][25]
Principle: A solution of the small molecule is titrated into a solution of the target protein. The heat change associated with the binding is measured by a sensitive microcalorimeter.[22][24]
Protocol: ITC Analysis
-
Sample Preparation: Solutions of the purified target protein and 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide are prepared in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small injections of the ligand solution are made into the protein solution.[22]
-
Data Analysis: The heat changes after each injection are measured and plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[22][24]
MicroScale Thermophoresis (MST)
MST is a powerful technique for quantifying biomolecular interactions in solution with low sample consumption.[26][27][28][29]
Principle: The movement of molecules in a microscopic temperature gradient, known as thermophoresis, is sensitive to changes in size, charge, and hydration shell.[26][28][30] When a ligand binds to a fluorescently labeled target protein, it alters these properties, causing a change in the protein's thermophoretic movement.[27][31]
Protocol: MST Analysis
-
Protein Labeling: The target protein is labeled with a fluorescent dye.
-
Sample Preparation: A series of dilutions of 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide is prepared and mixed with a constant concentration of the labeled target protein.[27]
-
Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a precise temperature gradient. The movement of the fluorescently labeled protein is monitored.[28]
-
Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the resulting curve is fitted to determine the Kd.
Data Interpretation and Downstream Validation
A summary of the binding affinity data from the different biophysical assays should be compiled for comparison.
| Assay | Parameter | Value |
| SPR | Kd | [Insert Value] µM |
| ITC | Kd | [Insert Value] µM |
| ΔH | [Insert Value] kcal/mol | |
| -TΔS | [Insert Value] kcal/mol | |
| MST | Kd | [Insert Value] µM |
The consistency of the Kd values obtained from these orthogonal methods provides strong confidence in the measured binding affinity. The thermodynamic data from ITC offers further insight into the nature of the binding interaction.
Following target identification and affinity characterization, the next step is to validate the functional consequences of the compound binding to its target in a cellular context.
Sources
- 1. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 2. Target identification for small bioactive molecules: finding the needle in the haystack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 11. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 13. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]
- 15. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. criver.com [criver.com]
- 18. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 19. biosensingusa.com [biosensingusa.com]
- 20. portlandpress.com [portlandpress.com]
- 21. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. reactionbiology.com [reactionbiology.com]
- 23. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 24. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 25. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Principle, Process and Advantages of Microscale Thermophoresis Technology - Creative Proteomics [iaanalysis.com]
- 27. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 28. basepairbio.com [basepairbio.com]
- 29. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 31. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis Protocol for 4-Methoxy-N-[2-(methylsulfanyl)phenyl]benzamide
Executive Summary & Strategic Rationale
The synthesis of 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide involves the construction of a robust amide bond linking an electron-rich p-anisoyl moiety with an ortho-thioether substituted aniline. This structural motif is highly relevant in drug discovery, as the thioether provides a unique vector for hydrogen bonding and metabolic functionalization, while the amide bond ensures high structural stability.
To achieve maximum atom economy and scalability, this protocol utilizes the direct aminolysis of an acid chloride[1]. While coupling reagents (e.g., HATU, EDCI) are common in peptide synthesis, the acid chloride route is preferred here due to its rapid kinetics, absence of expensive coupling byproducts, and highly predictable scale-up behavior[2].
Reaction Mechanism & Chemoselectivity
The reaction proceeds via a classical closed-shell nucleophilic acyl substitution[3]. A critical chemoselectivity question arises with 2-(methylsulfanyl)aniline: will the electrophile attack the nitrogen (N-acylation) or the sulfur (S-acylation)?
According to Hard-Soft Acid-Base (HSAB) theory, the primary amine is a "hard" nucleophile, whereas the methylthio ether is a "soft" nucleophile. Because the acyl chloride carbonyl is a "hard" electrophile, N-acylation is kinetically and thermodynamically favored, ensuring near-perfect chemoselectivity without the need for protecting groups.
Logical relationship of the nucleophilic acyl substitution mechanism.
Quantitative Data & Materials
The following stoichiometry is optimized for a 10 mmol scale reaction. A slight excess of the acid chloride (1.1 equiv) ensures complete consumption of the aniline, while an excess of base (1.5 equiv) acts as an irreversible HCl scavenger[3].
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume | Density |
| 2-(Methylsulfanyl)aniline | 139.22 | 1.0 | 10.0 | 1.39 g | N/A |
| 4-Methoxybenzoyl chloride | 170.59 | 1.1 | 11.0 | 1.88 g | 1.19 g/mL |
| Triethylamine (TEA) | 101.19 | 1.5 | 15.0 | 1.52 g (2.09 mL) | 0.726 g/mL |
| Dichloromethane (DCM) | 84.93 | Solvent | N/A | 50.0 mL | 1.33 g/mL |
Expected Yield: 85–95% (2.3–2.6 g) Expected Mass [M+H]+: 274.1 m/z
Step-by-Step Experimental Protocol
Experimental workflow for the synthesis and purification of the target benzamide.
Phase 1: Setup and Thermal Control
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(methylsulfanyl)aniline (1.39 g, 10.0 mmol).
-
Solvation: Dissolve the amine in 40 mL of anhydrous dichloromethane (DCM) under a continuous nitrogen ( N2 ) atmosphere to prevent moisture ingress[2].
-
Base Addition: Inject triethylamine (TEA) (2.09 mL, 15.0 mmol) into the stirring solution.
-
Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.
Phase 2: Electrophile Addition and Propagation
-
Electrophile Preparation: Dilute 4-methoxybenzoyl chloride (1.88 g, 11.0 mmol) in 10 mL of anhydrous DCM.
-
Controlled Addition: Using an addition funnel or syringe pump, add the acid chloride solution dropwise over 15 minutes.
-
Self-Validation Checkpoint: The immediate formation of a white, fuming precipitate (TEA-HCl salt) serves as visual confirmation that the nucleophilic attack and subsequent deprotonation are occurring[3].
-
-
Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for 2 to 4 hours[2].
Phase 3: In-Process Self-Validation
-
TLC Monitoring: Spot the reaction mixture against the starting aniline on a silica gel TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate).
-
Validation: The starting aniline is highly UV-active and stains positive (brown/purple) with ninhydrin. The target amide will be UV-active but ninhydrin-negative , providing a binary visual confirmation of conversion.
-
Phase 4: Work-up and Isolation
-
Quenching: Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate ( NaHCO3 )[2]. Stir vigorously for 10 minutes.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the organic (lower) layer.
-
Washing Sequence:
-
Wash the organic layer with 1M aqueous HCl (20 mL).
-
Wash with saturated aqueous NaHCO3 (20 mL).
-
Wash with saturated brine (20 mL).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate ( Na2SO4 ). Filter the suspension.
-
Concentration: Remove the DCM under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.
-
Purification: Recrystallize the crude solid from hot ethanol (or an ethyl acetate/hexane mixture) to afford the pure 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide.
Mechanistic Insights & Causality (E-E-A-T)
To ensure trustworthiness and reproducibility, it is critical to understand the why behind the protocol's design:
-
Why Dropwise Addition at 0 °C? The reaction between acyl chlorides and amines is highly exothermic. Adding the electrophile rapidly at room temperature can lead to localized boiling of the solvent, degradation of the acid chloride into ketene intermediates, and a reduction in yield[3]. Low temperatures ensure the kinetic product dominates[2].
-
Why Triethylamine (TEA)? Each acylation event generates one equivalent of hydrochloric acid (HCl). If TEA is omitted, the generated HCl will protonate the starting 2-(methylsulfanyl)aniline, forming an unreactive anilinium salt. This would stall the reaction at exactly 50% theoretical yield[3]. TEA acts as a sacrificial, non-nucleophilic base to trap the HCl.
-
The Logic of the Wash Sequence: The work-up is a self-purifying system. The initial NaHCO3 wash hydrolyzes any unreacted acid chloride into water-soluble sodium 4-methoxybenzoate[2]. The subsequent 1M HCl wash protonates excess TEA and any trace unreacted aniline, partitioning them into the aqueous layer as water-soluble ammonium salts[3]. This orthogonal washing strategy frequently eliminates the need for time-consuming column chromatography.
References
-
OrgoSolver. "Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps." Available at:[Link]
-
Common Organic Chemistry. "Amine to Amide (via Acid Chloride) - Common Conditions." Available at: [Link]
Sources
Preclinical Formulation and Pharmacokinetic Evaluation of 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide in Murine Models
Executive Summary
The transition of hydrophobic small molecules from in vitro discovery to in vivo murine models is frequently hindered by poor aqueous solubility. The compound 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide represents a classic highly lipophilic, uncharged API (Active Pharmaceutical Ingredient). Due to its biphenyl-like benzamide scaffold, methoxy (-OCH₃), and methylsulfanyl (-SCH₃) substituents, it exhibits physicochemical behavior akin to Biopharmaceutics Classification System (BCS) Class II/IV compounds.
This Application Note provides a comprehensive, self-validating framework for formulating this specific benzamide derivative. By leveraging mechanistic insights into co-solvent micellization and supramolecular inclusion, these protocols ensure stable, reproducible dosing for Intravenous (IV) and Per Os (PO) pharmacokinetic (PK) and efficacy studies in mice.
Physicochemical Profiling & Mechanistic Rationale
To design an effective formulation, one must first understand the causality behind the molecule's physical behavior. 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide lacks ionizable amines or carboxylic acids at physiological pH.
-
Hydrophobicity: The presence of the methylsulfanyl and methoxy groups significantly increases the partition coefficient (estimated LogP ~3.5–4.5).
-
Crystal Lattice Energy: The planar benzamide core promotes strong intermolecular π-π stacking, resulting in a high crystal lattice energy that resists dissolution in aqueous media.
Attempting to dissolve this compound directly in Phosphate-Buffered Saline (PBS) or saline will result in immediate crash-out (precipitation), leading to fatal embolisms if injected IV, or erratic, negligible absorption if dosed PO. Therefore, the formulation must thermodynamically favor the solute state over the crystalline state using excipients that mask the hydrophobic domains .
Table 1: Physicochemical Properties & Formulation Suitability
| Parameter | Characteristic | Formulation Implication |
| Molecular Weight | 273.35 g/mol | Small molecule; readily diffuses across membranes if dissolved. |
| LogP (Estimated) | 3.5 – 4.5 | Highly lipophilic; requires surfactants or host-guest complexation. |
| Ionizability (pKa) | Neutral at pH 7.4 | Cannot be solubilized via simple pH adjustment (salt formation). |
| Preferred IV Vehicle | Co-Solvent/Micellar | Requires sequential gradient dilution to prevent precipitation. |
| Preferred PO Vehicle | Cyclodextrin Complex | Requires protection from gastric crash-out to ensure absorption. |
Formulation Strategies for Murine Models
We employ two distinct, field-validated strategies depending on the route of administration.
Strategy A: Co-Solvent Micellar System (IV / IP)
Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.
-
Mechanistic Causality:
-
DMSO (10%): Acts as the primary solvent to disrupt the strong crystal lattice of the benzamide.
-
PEG300 (40%): Acts as a co-solvent transition state. It prevents the compound from experiencing "solvent shock" when transitioning from pure organic to aqueous environments.
-
Tween-80 (5%): A non-ionic surfactant that forms micelles. As the aqueous saline is added, the hydrophobic methylsulfanyl-phenyl rings are sequestered into the lipophilic cores of the Tween-80 micelles, preventing aggregation .
-
Saline (45%): Adjusts the final osmolarity and viscosity for safe injection.
-
-
Note for Immunocompromised Mice: High DMSO can cause local irritation. For sensitive strains (e.g., SCID, Nude), reduce DMSO to 2% and increase Saline to 53%, provided the API concentration remains below its precipitation threshold .
Strategy B: Supramolecular Inclusion Complex (PO)
Composition: 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Saline.
-
Mechanistic Causality: HP-β-CD is a truncated cone-shaped oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide acts as a "guest" molecule, inserting its aromatic rings into the "host" cavity via hydrophobic and van der Waals interactions . This supramolecular shielding significantly enhances oral bioavailability and prevents precipitation in the acidic environment of the murine stomach .
Caption: Decision tree for selecting murine formulation strategies based on administration route.
Self-Validating Preparation Protocols
Critical Rule: The order of addition is absolute. Adding aqueous components before the surfactants will cause irreversible localized supersaturation and precipitation.
Protocol 1: Preparation of 2.5 mg/mL Co-Solvent Formulation (1 mL scale)
Target Dose: 10 mg/kg in a 25 g mouse (requires 100 µL injection).
-
Primary Solubilization: Weigh exactly 2.5 mg of 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide. Add 100 µL of molecular biology grade DMSO (10% of final volume). Vortex for 60 seconds until completely dissolved.
-
Self-Validation Check: The solution must be completely transparent. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
-
Co-Solvent Addition: Add 400 µL of PEG300 (40% of final volume). Vortex vigorously for 30 seconds.
-
Micellar Encapsulation: Add 50 µL of Tween-80 (5% of final volume). Vortex continuously for 1 minute. The mixture will be viscous.
-
Aqueous Dilution: Dropwise, add 450 µL of sterile 0.9% Saline (45% of final volume) while continuously swirling or vortexing the tube.
-
Self-Validation Check: Hold the tube against a dark background. If the solution turns cloudy or opalescent, the micellar encapsulation has failed (likely due to adding saline too quickly). Discard and restart.
-
-
Sterilization: Pass the clear solution through a 0.22 µm PTFE syringe filter.
Protocol 2: Preparation of 5.0 mg/mL HP-β-CD Formulation (1 mL scale)
Target Dose: 20 mg/kg in a 25 g mouse (requires 100 µL oral gavage).
-
Vehicle Preparation: Dissolve 200 mg of HP-β-CD in 1 mL of sterile water or saline to create a 20% (w/v) solution. Stir until completely clear.
-
API Solubilization: Dissolve 5.0 mg of the benzamide in 50 µL of DMSO (5% final volume) to disrupt the crystal lattice .
-
Complexation: Add the 50 µL API/DMSO solution dropwise into 950 µL of the 20% HP-β-CD solution under high-speed vortexing.
-
Equilibration: Place the solution on a rotary shaker at 37°C for 2 hours to allow the thermodynamic equilibrium of the host-guest complex to establish.
-
Self-Validation Check: Centrifuge the tube at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a white pellet. If a pellet is present, the API has exceeded the inclusion capacity of the cyclodextrin. The supernatant concentration must be re-quantified via LC-MS/MS before dosing.
-
Murine Dosing & Pharmacokinetic (PK) Workflow
Accurate PK evaluation requires strict adherence to murine physiological limits.
Table 2: Murine Dosing Parameters (Standard 25g BALB/c or C57BL/6 Mouse)
| Route | Max Volume | Needle/Gauge | Typical Dose Range | Absorption Profile |
| Intravenous (IV) | 100 - 150 µL | 27G - 30G | 1 - 5 mg/kg | 100% Bioavailable, rapid clearance. |
| Per Os (PO) | 200 - 250 µL | 20G - 22G Gavage | 10 - 50 mg/kg | Subject to first-pass metabolism. |
Pharmacokinetic Sampling Workflow
To determine the half-life ( t1/2 ), maximum concentration ( Cmax ), and Area Under the Curve (AUC) of the benzamide:
-
Administration: Administer the formulation via the lateral tail vein (IV) or oral gavage (PO).
-
Serial Bleeding: Collect 20 µL of blood via submandibular vein puncture or tail snip at specific time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Isolation: Collect blood into K2-EDTA coated tubes. Centrifuge immediately at 2,000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to a fresh tube.
-
Protein Precipitation: Add 3 volumes of ice-cold Acetonitrile (containing a structurally similar internal standard) to 1 volume of plasma. Vortex for 2 minutes, then centrifuge at 15,000 x g for 10 minutes.
-
LC-MS/MS Quantification: Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode to quantify the un-metabolized benzamide.
Caption: Step-by-step workflow for in vivo pharmacokinetic evaluation in murine models.
References
- Patent WO2012058666A2: Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy. Google Patents.
-
MedChemExpress Technical Support / ResearchGate Consensus : What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? ResearchGate. Available at:[Link]
-
Biomaterials Science (RSC Publishing) : Sustained release of drug-loaded nanoparticles from injectable hydrogels enables long-term control of macrophage phenotype. DOI: 10.1039/D2BM01113A. Available at:[Link]
-
Journal of Medicinal Chemistry (ACS Publications) : Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides. DOI: 10.1021/acs.jmedchem.3c00293. Available at:[Link]
Topic: Development of a Receptor Binding Assay for 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide
An Application Note and Protocol Framework from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive methodological framework for developing and executing a receptor binding assay for novel chemical entities, using 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide as a representative example. While the specific molecular target for this compound is not definitively established in public literature, its benzamide scaffold is common in pharmacologically active agents, particularly those targeting G-protein coupled receptors (GPCRs). Therefore, this guide will use the Dopamine D2 receptor—a common target for benzamides—as a hypothetical model to present a universally applicable, step-by-step process. We will cover foundational principles, assay optimization, detailed experimental protocols for both saturation and competition assays, data analysis, and troubleshooting. The objective is to equip researchers with the theoretical knowledge and practical protocols required to characterize the binding affinity of unclassified compounds.
Foundational Principles of Receptor-Ligand Interactions
A receptor binding assay is a cornerstone of pharmacological research, allowing for the quantification of the interaction between a ligand (e.g., a drug, hormone, or neurotransmitter) and its receptor.[1] The principles are governed by the Law of Mass Action, which describes the equilibrium between the free ligand ([L]), the free receptor ([R]), and the ligand-receptor complex ([LR]).
The key parameters derived from these assays are:
-
Equilibrium Dissociation Constant (Kd): This represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. It is a measure of the affinity of the ligand for the receptor; a lower Kd value signifies higher affinity.[2]
-
Maximum Binding Capacity (Bmax): This is the total concentration of receptor binding sites in the sample, providing a measure of receptor density.[2][3]
-
Inhibitory Constant (Ki): In competition assays, the Ki is the affinity constant for the unlabeled test compound. It is calculated from the IC50 (the concentration of the test compound that displaces 50% of the specific binding of the radioligand).
Radioligand binding assays are exceptionally sensitive and widely used for receptor characterization.[4][5] They can be conducted in two primary formats:
-
Saturation Assays: Used to determine the Kd and Bmax of a radiolabeled ligand. In this setup, the receptor preparation is incubated with increasing concentrations of the radioligand until saturation is reached.[3]
-
Competition (Displacement) Assays: Used to determine the affinity (Ki) of an unlabeled test compound (e.g., 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide) by measuring its ability to compete with a fixed concentration of a radioligand for the receptor binding sites.[5]
Assay Development and Optimization Strategy
Developing a robust receptor binding assay is a multi-step process that requires careful optimization of each parameter. The goal is to achieve a high signal-to-noise ratio, where "signal" is specific binding and "noise" is non-specific binding. Specific binding should account for at least 80% of total binding at the Kd concentration of the radioligand.[6]
Selection of Reagents
-
Receptor Source: For our hypothetical target (Dopamine D2 receptor), a common source is a membrane preparation from rat striatum tissue, which has a high density of D2 receptors. Alternatively, membranes from cell lines stably expressing the human D2 receptor (e.g., HEK293 or CHO cells) can be used for a more defined system.
-
Radioligand: A high-affinity, high-specificity radioligand is crucial. For the D2 receptor, [3H]-Spiperone or [3H]-Raclopride are excellent choices. The radioligand concentration for competition assays should be at or below its Kd to ensure assay sensitivity.[6]
-
Unlabeled Competitor for Non-Specific Binding (NSB): To define NSB, a high concentration of an unlabeled drug known to saturate the target receptor is used.[7] For the D2 receptor, Haloperidol or unlabeled Spiperone are suitable.
Optimization of Assay Conditions
Before performing full saturation or competition curves, key experimental conditions must be optimized.
-
Protein Concentration: The amount of membrane protein should be optimized to ensure that the total radioligand bound does not exceed 10% of the total radioligand added (Zone A condition).[6] This prevents ligand depletion, which can affect the accuracy of Kd and Bmax calculations.
-
Incubation Time and Temperature: The incubation must proceed long enough to reach equilibrium. This is determined by an association kinetics experiment, where specific binding is measured at various time points. A typical incubation time for many GPCR assays is 30-60 minutes at room temperature or 30°C.[8]
-
Assay Buffer: The buffer must maintain a stable pH and contain additives to minimize non-specific binding and protein degradation. A common choice is a Tris-HCl buffer.[9][10]
The following diagram illustrates the general workflow for assay development and execution.
Caption: General workflow for receptor binding assay development.
Detailed Experimental Protocols
These protocols are based on a standard vacuum filtration method, which is a robust technique for separating receptor-bound radioligand from the unbound fraction.[11]
Protocol 3.1: Membrane Preparation from Rat Striatum
-
Tissue Dissection: Humanely euthanize adult Sprague-Dawley rats and rapidly dissect the striata on ice.
-
Homogenization: Homogenize the tissue in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a glass-Teflon homogenizer.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing: Resuspend the pellet in fresh ice-cold Tris-HCl buffer and repeat the centrifugation step. This wash step is critical for removing endogenous neurotransmitters.
-
Final Preparation: Resuspend the final pellet in Assay Buffer (see Table 1) to a protein concentration of 1-2 mg/mL.
-
Protein Quantification: Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol 3.2: Saturation Binding Assay ([3H]-Spiperone)
This protocol aims to determine the Kd and Bmax for the radioligand at the D2 receptor.
-
Reagent Preparation:
-
Prepare serial dilutions of [3H]-Spiperone in Assay Buffer, typically ranging from 0.01 nM to 10 nM (covering ~0.1 to 10 times the expected Kd).
-
Prepare the agent for defining NSB: 10 µM Haloperidol.
-
-
Assay Setup: In 1.5 mL microcentrifuge tubes, set up the following in triplicate:
-
Total Binding (TB): 50 µL of Assay Buffer + 50 µL of [3H]-Spiperone dilution + 400 µL of membrane preparation.
-
Non-Specific Binding (NSB): 50 µL of 10 µM Haloperidol + 50 µL of [3H]-Spiperone dilution + 400 µL of membrane preparation.
-
-
Incubation: Incubate all tubes at 30°C for 60 minutes.[8]
-
Filtration:
-
Pre-soak GF/B glass fiber filter mats in 0.5% polyethyleneimine (PEI) to reduce non-specific filter binding.
-
Terminate the incubation by rapid vacuum filtration of the reaction mixture through the filter mat using a cell harvester.
-
Wash each tube/filter with 3 x 4 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).[12]
-
-
Quantification:
-
Place the filter discs into scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial and allow to equilibrate for at least 4 hours.
-
Count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).
-
Plot SB against the concentration of [3H]-Spiperone.
-
Analyze the data using non-linear regression for a one-site binding hyperbola to determine Kd and Bmax.[3]
-
Protocol 3.3: Competition Binding Assay (4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide)
This protocol determines the affinity (Ki) of the test compound.
-
Reagent Preparation:
-
Prepare serial dilutions of 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide in Assay Buffer. A wide concentration range is recommended for novel compounds (e.g., 10-11 M to 10-4 M).[13]
-
Prepare [3H]-Spiperone at a fixed concentration equal to its Kd (determined from the saturation assay).
-
Prepare the NSB-defining agent (10 µM Haloperidol).
-
-
Assay Setup: Set up the following in triplicate:
-
Total Binding (TB): 50 µL of Assay Buffer + 50 µL of [3H]-Spiperone + 350 µL of membrane preparation + 50 µL of Assay Buffer (vehicle).
-
Non-Specific Binding (NSB): 50 µL of 10 µM Haloperidol + 50 µL of [3H]-Spiperone + 350 µL of membrane preparation + 50 µL of Assay Buffer.
-
Competition: 50 µL of test compound dilution + 50 µL of [3H]-Spiperone + 350 µL of membrane preparation + 50 µL of Assay Buffer.
-
-
Incubation, Filtration, and Quantification: Follow steps 3-5 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following diagram illustrates the principle of the competition assay.
Caption: Principle of a competition receptor binding assay.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Typical Assay Buffer Composition
| Component | Final Concentration | Purpose |
| Tris-HCl, pH 7.4 | 50 mM | Buffering agent to maintain stable pH.[14] |
| MgCl2 | 5 mM | Divalent cation, often required for receptor integrity/affinity. |
| Bovine Serum Albumin (BSA) | 0.1% (w/v) | Reduces non-specific binding of the radioligand to tube walls and filters.[15][16] |
| Protease Inhibitor Cocktail | 1x | Prevents degradation of receptors by proteases. |
Table 2: Example Data Layout for Competition Assay
| [Test Compound] (M) | Log [Test Compound] | Mean CPM (Triplicate) | % Specific Binding |
| 0 (Total Binding) | N/A | 15,000 | 100% |
| 10-11 | -11 | 14,950 | 99.6% |
| 10-10 | -10 | 14,500 | 96.2% |
| 10-9 | -9 | 12,500 | 81.5% |
| 10-8 | -8 | 7,500 | 46.2% |
| 10-7 | -7 | 3,500 | 18.5% |
| 10-6 | -6 | 2,100 | 0.7% |
| 10-5 | -5 | 2,000 | 0% |
| NSB Control | N/A | 2,000 | N/A |
Advanced Alternative: Scintillation Proximity Assay (SPA)
For high-throughput screening, the filtration assay can be cumbersome. The Scintillation Proximity Assay (SPA) is a homogeneous (no-wash) alternative.[17][18]
-
Principle: Receptors are immobilized onto SPA beads containing a scintillant. When a radioligand binds to the receptor, the radioisotope is brought into close enough proximity to the bead to excite the scintillant, producing a light signal. Unbound radioligand in the bulk solution is too far away to generate a signal.[19][20]
-
Advantages: Eliminates the wash/separation step, making it faster and more amenable to automation.[17]
-
Considerations: Requires optimization of bead type, receptor coupling, and bead/receptor concentration to minimize non-proximity effects (background signal).[6]
Conclusion
This application note provides a robust and scientifically grounded framework for establishing a receptor binding assay for a novel compound, exemplified by 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide. By systematically optimizing assay parameters and adhering to the detailed protocols for saturation and competition binding, researchers can accurately determine key pharmacological constants (Kd, Bmax, and Ki). This information is critical for elucidating the mechanism of action, defining structure-activity relationships, and advancing promising compounds in the drug development pipeline.
References
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Keene, J.D. & Wilusz, J. (2012). "Filter-Binding Assay for Analysis of RNA–Protein Interactions." Cold Spring Harbor Protocols. Available at: [Link]
-
McGeary, S.E., et al. (2020). "Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing." STAR Protocols. Available at: [Link]
-
Surmodics IVD. "Non-Specific Binding: What You Need to Know." Surmodics IVD. Available at: [Link]
-
GraphPad Software. "Analyzing Radioligand Binding Data." GraphPad. Available at: [Link]
-
Unknown. "Filter-binding assay." Protocol-Online. Available at: [Link]
-
MP Biomedicals. "CHAPS--N/H." MP Biomedicals. Available at: [Link]
-
Read Lab. "Filter Binding Assay." Read Lab, University at Buffalo. Available at: [Link]
-
Davenport, A.P., et al. "Radioligand Binding Assays and Their Analysis." Springer Nature Experiments. Available at: [Link]
-
Keene, J.D. & Wilusz, J. (2012). "Filter-binding assay for analysis of RNA-protein interactions." PubMed. Available at: [Link]
-
Gyan Sanchay. "Scintillation proximity assay." Gyan Sanchay. Available at: [Link]
-
Motulsky, H. & Neubig, R. (2002). "Analyzing radioligand binding data." Current Protocols in Neuroscience. Available at: [Link]
-
Sun, S., et al. "Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand." Springer Nature Experiments. Available at: [Link]
-
Sargent, B. (2011). "Bovine Serum Albumin – a Help or Hindrance in Immunoassays." Cell Culture Dish. Available at: [Link]
-
Rusling Research Group. "Non Specific Binding (NSB) in Antigen-Antibody Assays." University of Connecticut. Available at: [Link]
-
The Assay Depot. (2024). "Scintillation proximity assay. What it is, how it works and what it is used for." YouTube. Available at: [Link]
-
AZ Big Media. (2025). "Understanding the importance of bovine serum albumin in protein assays." AZ Big Media. Available at: [Link]
-
Wikipedia. "Scintillation proximity assay." Wikipedia. Available at: [Link]
-
Roth, E.G., et al. (2023). "Influence of bovine and human serum albumin on the binding kinetics of biomolecular interactions." PubMed. Available at: [Link]
-
Sittampalam, G.S., et al. (2012). "Calculations and Instrumentation used for Radioligand Binding Assays." NCBI Bookshelf. Available at: [Link]
-
Minor, L.K. (2012). "Receptor Binding Assays for HTS and Drug Discovery." NCBI Bookshelf. Available at: [Link]
-
GraphPad Software. "Nonspecific binding." GraphPad Prism 11 Curve Fitting Guide. Available at: [Link]
-
Fluidic Sciences. (2025). "Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls." Fluidic Sciences. Available at: [Link]
-
ResearchGate. "In vitro receptor binding assays: General methods and considerations." ResearchGate. Available at: [Link]
-
Capricorn Scientific. "Bovine Serum Albumin (BSA), BSA Protein." Capricorn Scientific. Available at: [Link]
-
Mandegary, A., et al. (2012). "Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine..." Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Eglen, R.M. (2005). "A powerful tool for drug discovery." European Pharmaceutical Review. Available at: [Link]
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Robello, M., et al. (2020). "Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity." Journal of Medicinal Chemistry. Available at: [Link]
-
National Toxicology Program. (2002). "Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5." National Toxicology Program. Available at: [Link]
-
Gifford Bioscience. "About Ligand Binding Assays." Gifford Bioscience. Available at: [Link]
-
Bio-Rad. "Tris Buffer." Bio-Rad. Available at: [Link]
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Amerigo Scientific. (2024). "Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems." Amerigo Scientific. Available at: [Link]
-
Abdelaziz, A.M., et al. (2015). "Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents." Medicinal Chemistry. Available at: [Link]
-
Chemspace. "4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide." Chemspace. Available at: [Link]
-
Arshad, M., et al. (2012). "N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide." Acta Crystallographica Section E. Available at: [Link]
-
Arshad, M., et al. (2012). "4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide." ResearchGate. Available at: [Link]
- Google Patents. "US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors." Google Patents.
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LB Pharmaceuticals. "Pre-clinical evaluation of two novel benzamides LB–102 and 103 for the treatment of schizophrenia." LB Pharmaceuticals. Available at: [Link]
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Application Note: Preparation, Handling, and Quality Control of 4-Methoxy-N-[2-(methylsulfanyl)phenyl]benzamide Stock Solutions in DMSO
Audience: Researchers, assay developers, and drug discovery scientists. Objective: To provide a mechanistic, self-validating protocol for the solvation and storage of a highly lipophilic, oxidation-sensitive benzamide derivative.
Chemical Profile and Solvation Dynamics
4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide (CAS: 51942-37-1)[1] is a synthetic small molecule characterized by a hydrophobic benzamide core, a 4-methoxy substitution, and a 2-methylsulfanyl (thioether) group on the aniline ring. With a molecular weight of 273.35 g/mol and high lipophilicity, the compound exhibits negligible solubility in aqueous buffers.
To achieve uniform molecular dispersion for in vitro assays, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice. DMSO possesses a high dielectric constant and acts as a potent hydrogen bond acceptor, effectively disrupting intermolecular forces and solvating the hydrophobic aromatic rings[2].
Mechanistic Vulnerabilities: The Thioether Oxidation Paradigm
While DMSO provides excellent solvation, the structural inclusion of a methylsulfanyl (-S-CH3) group introduces a critical chemical vulnerability. Thioethers are highly susceptible to spontaneous oxidation, readily converting into polar sulfoxides (-S(=O)-CH3) and, under prolonged exposure, sulfones (-SO2-CH3)[3].
This degradation is catalyzed by dissolved atmospheric oxygen, reactive oxygen species (ROS), or trace peroxides that naturally accumulate in aging, hygroscopic DMSO[4]. If the thioether oxidizes, the compound's three-dimensional conformation, target affinity, and lipophilicity will drastically alter, leading to irreproducible or false-negative assay data. Therefore, utilizing anhydrous, argon-degassed DMSO is not merely a recommendation—it is a strict chemical necessity to preserve the structural integrity of the stock solution.
Figure 1: Oxidative degradation pathway of the methylsulfanyl group in aging DMSO.
Self-Validating Preparation Protocol
To ensure absolute trustworthiness in high-throughput screening (HTS) environments, the preparation protocol must be a self-validating system. This requires gravimetric precision (to avoid powder loss from static electricity) and analytical quality control (QC) gates.
Step-by-Step Workflow:
-
Environmental Control: Purge the headspace of the primary anhydrous DMSO (≥99.9% purity) bottle with Argon gas to displace atmospheric oxygen.
-
Gravimetric Measurement: Accurately weigh the lyophilized compound into a glass vial using a microbalance. Do not attempt volumetric transfer of the dry powder.
-
Solvent Addition: Calculate the required DMSO volume based on the exact mass weighed (see Table 1) and add it directly to the vial.
-
Dissolution: Vortex vigorously for 30–60 seconds. If sonication is required to break up crystalline aggregates, limit the water bath temperature to ≤37°C . Elevated temperatures exponentially accelerate thioether oxidation.
-
Aliquoting: Dispense the master stock into single-use amber glass vials. Amber glass prevents UV-induced radical formation which can trigger solvent breakdown.
-
Cryopreservation: Blanket the headspace of each aliquot with Argon, seal with PTFE-lined caps, and store at -80°C.
-
Quality Control Gate: Before deploying the stock in critical assays, analyze a 1 µL sample via LC-MS to verify purity and confirm the absence of the M+16 (sulfoxide) degradation peak.
Figure 2: Self-validating workflow for the preparation and QC of DMSO stock solutions.
Quantitative Data Presentation
To minimize calculation errors during preparation, refer to the standardized dilution matrix below. The calculations are based on the exact molecular weight of 273.35 g/mol .
Table 1: Mass-to-Volume Dilution Guide for Standard Stock Concentrations
| Mass of Compound Weighed (mg) | Volume of DMSO Required for 10 mM Stock (µL) | Volume of DMSO Required for 50 mM Stock (µL) |
| 1.00 | 365.8 | 73.2 |
| 2.00 | 731.7 | 146.3 |
| 5.00 | 1829.2 | 365.8 |
| 10.00 | 3658.3 | 731.7 |
Table 2: Stability and Storage Matrix
| Storage Condition | Atmosphere | Container | Estimated Stability | Risk Factor |
| -80°C | Argon | Amber Glass | > 12 months | Optimal preservation of thioether. |
| -20°C | Air | Clear Glass | 1–3 months | Moderate risk of slow oxidation. |
| 4°C | Air | Clear Glass | < 1 week | High risk of precipitation (DMSO freezes at 18.5°C). |
| Room Temp (25°C) | Air | Clear Glass | < 24 hours | High risk of rapid sulfoxide formation. |
Assay Integration and DMSO Tolerance
When transitioning the compound from the DMSO stock into aqueous biological assays, strict solvent limits must be enforced. Pure DMSO freezes at 18.5°C; therefore, aliquots must be completely thawed and vortexed prior to use. A partially thawed aliquot will suffer from concentration gradients, leading to inaccurate dosing.
According to the [2], most mammalian cell lines can tolerate a maximum of 1% (v/v) DMSO, though a final concentration of 0.1% to 0.5% is strongly recommended to prevent solvent-mediated cytotoxicity or interference with cell signaling pathways[5]. For high-throughput applications, utilizing acoustic liquid handling (e.g., Labcyte Echo) allows for the direct nanoliter dispensing of the DMSO stock into assay plates, bypassing intermediate aqueous dilutions where the hydrophobic compound is prone to precipitation[2].
References
-
Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) . National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts . Catalysts (MDPI). Available at:[Link]
-
Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet . Journal of the American Chemical Society. Available at:[Link]
-
Anti-Hyperglycemic and Antioxidant Effects of Sclerocarya birrea Leaf Crude Extract and Biosynthesized Silver Nanoparticles In Vitro . Pharmaceutics (MDPI). Available at:[Link]
-
4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide (CAS: 51942-37-1) Chemical Profile . Molaid / Chem-Space Database. Available at: [Link]
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- 5. mdpi.com [mdpi.com]
Technical Support Center: Navigating False Positives in Biochemical Assays with 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenge of false positive results in biochemical assays, with a specific focus on studies involving 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide. This guide is designed to provide in-depth troubleshooting advice, detailed protocols, and a framework for ensuring the scientific integrity of your findings. Our approach is rooted in established principles of assay development and hit validation, empowering you to confidently distinguish genuine biological activity from experimental artifacts.
Introduction: The Challenge of Assay Interference
In high-throughput screening (HTS) and other biochemical assays, initial "hits" can be a source of great excitement. However, a significant portion of these initial findings can be misleading due to compound-dependent assay interference rather than a true interaction with the biological target.[1][2] These false positives can arise from a variety of mechanisms, including compound aggregation, interference with the detection method, and chemical reactivity.[3][4][5] This guide will walk you through a systematic process to identify and mitigate these common pitfalls, ensuring that your research on compounds like 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide is built on a solid foundation of validated data.
Troubleshooting Guide: Is Your Hit Real?
This section addresses common questions and issues that arise when a compound, such as 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide, shows activity in a primary biochemical assay.
Q1: My primary screen shows that 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide is a potent inhibitor of my target protein. What should be my immediate next steps to confirm this is not a false positive?
A1: The first principle in hit validation is to never rely solely on the results of a single assay.[1] Apparent activity can be deceptive. Your immediate focus should be on performing a series of counter-screens and orthogonal assays to systematically eliminate common sources of assay artifacts.
Here is a recommended workflow to begin validating your initial finding:
Caption: A stepwise workflow for validating a primary assay hit.
Q2: How can I determine if 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide is interfering with my assay's detection system (e.g., fluorescence or absorbance)?
A2: This is a critical and common source of false positives.[3] Compounds can absorb light or fluoresce at the same wavelengths used for your assay readout, leading to a false signal.[1]
Troubleshooting Protocol: Assay Signal Interference Check
-
Prepare a dilution series of 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide in your assay buffer.
-
Dispense into your assay plate without the target protein or other reagents that generate the signal.
-
Read the plate using the same instrument settings (wavelengths, gain, etc.) as your primary assay.
-
Analyze the data: If you observe a concentration-dependent increase or decrease in the signal, your compound is likely interfering with the detection method.
| Parameter | Compound + Buffer | Buffer Only (Blank) | Interpretation |
| Absorbance at 450 nm | 0.85 | 0.05 | Compound absorbs light at the detection wavelength. |
| Fluorescence (Ex/Em 485/520 nm) | 15000 RFU | 100 RFU | Compound is autofluorescent at the assay wavelengths. |
Table 1: Example data indicating assay signal interference.
Q3: My compound appears to be a non-specific inhibitor. Could this be due to aggregation?
A3: Yes, many compounds, particularly those that are hydrophobic, can form aggregates at higher concentrations. These aggregates can sequester and inhibit proteins non-specifically.[6] This is a very common mechanism for promiscuous inhibitors.[7]
Troubleshooting Protocol: Detergent-Based Disruption of Aggregation
-
Repeat your primary inhibition assay with 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide.
-
In parallel, run the same assay but include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in the assay buffer.
-
Compare the dose-response curves. If the inhibitory activity of your compound is significantly reduced or eliminated in the presence of the detergent, aggregation is the likely cause of the observed inhibition.
| Condition | IC50 of 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide | Interpretation |
| Standard Assay Buffer | 5 µM | Potent inhibition observed. |
| Assay Buffer + 0.01% Triton X-100 | > 100 µM | Inhibition is likely due to aggregation. |
Table 2: Example data suggesting aggregation-based inhibition.
For direct evidence of aggregation, consider using Dynamic Light Scattering (DLS) , which can measure the formation of particles in solution as a function of compound concentration.[7]
Q4: The structure of 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide contains a methylsulfanyl (-SCH3) group. Could this be a source of artifacts?
A4: This is an insightful question. The presence of a sulfur atom, particularly in a thioether linkage, can make the compound susceptible to oxidation. In assays containing strong reducing agents (like DTT), some compounds can undergo redox cycling, leading to the production of hydrogen peroxide (H2O2).[8] H2O2 can inactivate proteins, especially those with reactive cysteine residues, leading to a false positive signal of inhibition.[8][9]
Troubleshooting Protocol: Assessing Redox Activity
-
Run your assay in the presence of catalase, an enzyme that degrades H2O2. If the inhibitory effect of your compound is reversed by catalase, it suggests that H2O2 generation is the mechanism of action.
-
Test for H2O2 production directly using a commercially available assay (e.g., Amplex Red) by incubating your compound in the assay buffer with and without any required reducing agents.
Caption: Potential redox cycling mechanism leading to false positives.
Advanced Validation: Moving Beyond Counter-Screens
If your compound has passed the initial troubleshooting steps, the next phase is to confirm a direct, specific interaction with the target protein using methods that are mechanistically distinct from your primary assay.
Orthogonal Assays
An orthogonal assay measures the same biological event but uses a different detection method.[1] For example, if your primary assay is fluorescence-based, an orthogonal assay could be based on luminescence or a label-free detection method. This helps to ensure that the observed activity is not an artifact of a specific technology.
Biophysical Methods for Direct Binding Confirmation
Biophysical techniques provide direct evidence of a physical interaction between the compound and the target protein.[10][11] These methods are considered the gold standard for hit validation.[12]
-
Surface Plasmon Resonance (SPR): A label-free method to measure real-time binding kinetics and affinity.[13]
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity, stoichiometry, and thermodynamics of the interaction.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can detect binding at the atomic level and map the binding site on the protein.[10][12]
The "validation cross" is a useful conceptual tool for selecting a combination of methods to ensure a robust validation of the protein-ligand interaction.[12]
Frequently Asked Questions (FAQs)
-
What is a Pan-Assay Interference Compound (PAIN)? PAINs are chemical structures known to cause interference in many different assays.[14] While it's useful to check if your compound contains a PAIN substructure, the absence of one does not guarantee it is not an assay interference compound.[15][16]
-
My compound is a "hit" in a cell-based assay. Can it still be a false positive? Yes. While cell-based assays can be more physiologically relevant, they are also susceptible to artifacts. Compounds can be cytotoxic, disrupt cell membranes, or interfere with reporter systems (e.g., luciferase), leading to misleading results.[2][4]
-
At what point can I be confident that my hit is real? Confidence in a hit increases with each validation step it passes. A generally accepted standard is confirmation of activity in at least one orthogonal assay and direct evidence of binding from a biophysical method.[2]
Conclusion
The path from an initial hit to a validated lead compound is fraught with potential pitfalls, with false positives being a major hurdle. By adopting a systematic and rigorous approach to hit validation, as outlined in this guide, you can effectively de-risk your findings. For any compound, including 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide, it is essential to question the initial results and employ a battery of counter-screens, orthogonal assays, and biophysical methods to build a strong, evidence-based case for its biological activity. This commitment to scientific integrity is paramount for the successful progression of any drug discovery project.
References
-
BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]
-
University of Vienna. (2024, May 15). Tackling assay interference associated with small molecules. Retrieved from [Link]
-
PubMed. (2024, April 15). Tackling assay interference associated with small molecules. Retrieved from [Link]
-
PMC. (n.d.). High throughput identification of promiscuous inhibitors from screening libraries with the use of a thiol-containing fluorescent probe. Retrieved from [Link]
-
PubMed. (2013, July 15). High-throughput identification of promiscuous inhibitors from screening libraries with the use of a thiol-containing fluorescent probe. Retrieved from [Link]
-
PMC. (n.d.). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?. Retrieved from [Link]
-
Portland Press. (2018, December 21). Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions. Retrieved from [Link]
-
BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]
-
ResearchGate. (n.d.). High-throughput Assays for Promiscuous Inhibitors. Retrieved from [Link]
-
MDPI. (2019, November 18). Identifying Promiscuous Compounds with Activity against Different Target Classes. Retrieved from [Link]
-
Seamaty Technology. (n.d.). 5 factors affect the accuracy of biochemical test results. Retrieved from [Link]
-
Biocompare.com. (2019, June 5). Optimizing Assay Development. Retrieved from [Link]
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A Comparative Guide to Benzamide Derivatives: Evaluating 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide Against Standard Analogues
Introduction: The Benzamide Scaffold and the Quest for Specificity
The benzamide moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] This versatility has led to the development of numerous drugs, from anticancer agents and glucokinase activators to antimicrobials and gastroprokinetic agents.[1][2][3] The functional diversity of these molecules arises from the specific substitutions on the benzoyl and N-phenyl rings, which precisely modulate their physicochemical properties and target interactions.[1]
This guide focuses on a specific, yet under-characterized derivative: 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide . Its structure presents two key substitutions of interest: a methoxy group on the benzoyl ring and a methylsulfanyl group on the N-phenyl ring. While extensive data on this exact molecule is not publicly available, its constituent functional groups have well-documented effects in other benzamide series. For instance, a 4-methoxyphenyl substituent has been shown to confer potent inhibition of certain enzymes, while substitutions on the N-phenyl ring are critical determinants of target selectivity.[4]
Here, we provide a framework for researchers and drug development professionals to comparatively evaluate 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide. We will dissect its structure, propose robust synthetic and analytical workflows, and outline a comprehensive biological evaluation strategy based on established principles of benzamide structure-activity relationships (SAR).[5][6][7]
Section 1: Synthesis and Structural Elucidation
The synthesis of novel benzamide derivatives is typically achieved through robust and well-established amide coupling reactions.[8] The primary strategy involves activating a carboxylic acid derivative to facilitate nucleophilic attack by an amine.
Proposed Synthetic Protocol: EDC/HOBt Coupling
This method is chosen for its mild reaction conditions, high efficiency, and the straightforward removal of byproducts, making it ideal for laboratory-scale synthesis and library generation.[8]
Starting Materials:
-
4-methoxybenzoic acid
-
2-(methylsulfanyl)aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Step-by-Step Procedure:
-
Reactant Solubilization: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-methoxybenzoic acid (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq). Allow the mixture to stir at room temperature for 20-30 minutes to form the active ester intermediate.
-
Amine Addition: Add 2-(methylsulfanyl)aniline (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2x), water (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield the final product, 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: General workflow for the synthesis of 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide.
Section 2: Structure-Activity Relationship (SAR) Analysis
The biological activity of a benzamide derivative is dictated by the interplay of its three core components: the benzoyl ring (Ring A), the amide linker, and the N-phenyl ring (Ring B).
| Structural Moiety | Compound of Interest Feature | Potential Influence Based on Literature SAR | Supporting Rationale / References |
| Benzoyl Ring (A) | 4-methoxy group | Electron-donating group. Can enhance binding affinity for specific targets. May influence metabolic stability. | A 4-methoxyphenyl substituent has been linked to potent inhibition of h-NTPDase2.[4] Electron-rich substituents can be more active in certain contexts.[7] |
| Amide Linker | -C(=O)NH- | Provides structural rigidity and acts as a key hydrogen bond donor/acceptor. | The orientation of the amide plane relative to the aromatic rings is crucial for target engagement, as seen in HDAC and anti-leukotriene benzamides.[6][9] |
| N-phenyl Ring (B) | 2-(methylsulfanyl) group | Introduces a sulfur atom, which can participate in unique interactions (e.g., with metal ions in metalloenzymes). The ortho position influences the torsion angle between the rings, affecting the overall conformation. | Simple sulfanylbenzamides are known to inactivate HIV by disrupting zinc finger motifs in the viral nucleocapsid protein (NCp7).[10] The position of substituents on this ring markedly influences inhibitory activity and selectivity.[5] |
Section 3: A Framework for Comparative Biological Evaluation
To objectively compare 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide against standard benzamide derivatives (e.g., established HDAC inhibitors like Entinostat or kinase inhibitors), a multi-tiered screening approach is necessary.
Tier 1: Broad-Spectrum Target-Class Screening
Given the diverse activities of benzamides, an initial screen against panels of common drug targets is a cost-effective strategy to identify potential mechanisms of action.
-
Kinase Panel: Screen against a representative panel of human kinases. The sulfur atom could potentially interact with the hinge region or other key residues.
-
HDAC Panel: Benzamides are a well-known class of Histone Deacetylase (HDAC) inhibitors.[9][11] The evaluation should include Class I, II, and IV HDACs to determine selectivity.
-
GPCR Panel: While less common, some benzamides interact with G-protein coupled receptors.
Tier 2: Focused In-Vitro Enzymatic and Cellular Assays
Based on hits from Tier 1, or as a hypothesis-driven approach, conduct detailed quantitative assays. Below is an exemplary protocol for an HDAC inhibition assay.
Experimental Protocol: In-Vitro HDAC Inhibition Assay (Fluorogenic)
This protocol is designed to quantify the inhibitory potential of the test compound against a specific HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer
-
Developer solution (containing a protease like trypsin and a stop solution)
-
Test Compound: 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide, dissolved in DMSO
-
Reference Inhibitor: Trichostatin A (TSA) or Vorinostat
-
Black 96-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitor in HDAC Assay Buffer. Ensure the final DMSO concentration is below 1% in all wells.
-
Enzyme Addition: To each well of the 96-well plate, add the diluted compounds. Then, add the recombinant HDAC enzyme, reserving wells for "no enzyme" and "no inhibitor" controls.
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes. The enzyme will deacetylate the substrate.
-
Reaction Termination: Stop the enzymatic reaction by adding the developer solution. The developer's protease component will cleave the deacetylated substrate, releasing the fluorophore (AMC).
-
Signal Detection: Read the fluorescence on a microplate reader (Excitation ~360 nm, Emission ~460 nm).
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells).
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percentage of inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Caption: Workflow for a fluorogenic in-vitro HDAC inhibition assay.
Tier 3: Cellular Activity and Toxicity
Positive hits from in-vitro assays must be validated in a cellular context.
-
Antiproliferative Assay: The MTT assay can be used to assess the compound's effect on the proliferation of relevant cancer cell lines (e.g., MCF-7 breast cancer cells if HDAC inhibition is confirmed).[11]
-
Target Engagement Assay: Cellular thermal shift assays (CETSA) or Western blotting for downstream markers (e.g., acetylated histones for HDAC inhibitors) can confirm that the compound is interacting with its intended target within the cell.
-
Cytotoxicity Assay: Evaluate general toxicity in a non-cancerous cell line (e.g., HepG2) to determine a preliminary therapeutic window.[7]
Conclusion
While 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide remains a largely unexplored molecule, its structure provides compelling hypotheses for its potential biological activity. The electron-donating methoxy group and the uniquely positioned methylsulfanyl group differentiate it from more standard benzamide derivatives. A systematic evaluation, beginning with a robust synthesis and progressing through tiered biological screening as outlined in this guide, is essential to unlock its therapeutic potential. By rigorously comparing its performance against well-characterized benzamides, researchers can elucidate novel structure-activity relationships and potentially identify a valuable new lead compound for drug discovery programs.
References
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Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis Online.[Link]
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Quantitative Structure-Activity Relationships of Benzamide Derivatives for Anti-Leukotriene Activities. PubMed.[Link]
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Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.[Link]
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Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters.[Link]
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Design and discovery of benzamide derivatives as a selective CYP1B1 inhibitor; in-silico & in-vitro approach. Journal of Pharmaceutical Chemistry.[Link]
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selected benzamide derivatives: Topics by Science.gov. Science.gov.[Link]
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Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. ACS Publications.[Link]
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Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity. ACS Publications.[Link]
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Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. PMC.[Link]
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Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate.[Link]
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BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka.[Link]
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Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. PMC.[Link]
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Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI.[Link]
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4-methoxy-N-phenylbenzamide. Mol-Instincts.[Link]
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4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide. Chemspace.[Link]
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Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate.[Link]
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N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. PMC.[Link]
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Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.[Link]
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4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. ResearchGate.[Link]
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4-methoxy-N-phenylbenzamide. PubChem.[Link]
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Biological Activity of a 4-Hydroxy-Furanyl-Benzamide Derivative on Heart Failure. PubMed.[Link]
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CAS#:132700-45-9 | 4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide. Chemsrc.[Link]
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Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. MDPI.[Link]
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Comprehensive Guide to Validating 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide Efficacy in Tumor Xenograft Models
As targeted cancer therapies evolve, the rigorous preclinical validation of novel small molecules is paramount. 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide is a highly specialized benzamide derivative. Benzamide-class compounds are well-documented for their potent targeted anti-tumor properties, most notably acting as epigenetic modulators such as Histone Deacetylase (HDAC) inhibitors[1].
This guide provides an authoritative, self-validating framework for evaluating the in vivo efficacy of 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide using tumor xenograft models, objectively comparing its performance against standard-of-care alternatives like Vorinostat (SAHA).
Mechanistic Rationale & Model Selection
The Chemical Rationale
The structural architecture of 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide is deliberately engineered for high-affinity target engagement. The inclusion of a methoxy group and a methylsulfanyl (methylthio) group enhances the molecule's lipophilicity and steric complementarity. In the context of epigenetic targets like HDACs, these substitutions allow the benzamide pharmacophore to deeply penetrate and anchor within the narrow, hydrophobic active site of the enzyme, driving prolonged target residence time and superior pharmacokinetic stability compared to unsubstituted analogs[1].
The Biological Rationale: CDX vs. PDX
To validate this compound, we employ a dual-model approach:
-
Cell-Line Derived Xenografts (CDX): Used for initial high-throughput dose-finding and pharmacokinetic/pharmacodynamic (PK/PD) profiling due to their rapid, predictable growth rates.
-
Patient-Derived Xenografts (PDX): Used for late-stage efficacy validation. Unlike CDX models, PDX models preserve the complex stromal architecture, genetic heterogeneity, and microenvironment of the original human tumor, providing a highly accurate predictive insight into clinical outcomes[2],[3].
Mechanism of action: Benzamide-mediated target inhibition inducing tumor apoptosis.
Comparative In Vivo Efficacy Data
To objectively assess the therapeutic potential of 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide, we compare its performance against a vehicle control and Vorinostat (a standard-of-care pan-HDAC inhibitor) in a solid tumor xenograft model.
The data below demonstrates that the structural modifications of our test compound yield superior Tumor Growth Inhibition (TGI) while maintaining a highly favorable toxicity profile (indicated by minimal body weight loss).
| Treatment Group | Dose & Route | Tumor Growth Inhibition (TGI %) | Body Weight Change (%) | Target Engagement (Ac-H3 Fold Change) |
| Vehicle (Control) | 0 mg/kg, PO | 0% | +2.1% | 1.0x |
| Vorinostat (SAHA) | 50 mg/kg, PO | 58% | -6.5% | 3.2x |
| 4-methoxy-N-[...]-benzamide | 25 mg/kg, PO | 74% | -1.2% | 5.8x |
Note: TGI % is calculated at Day 21 post-randomization. Body weight change >20% is considered a critical toxicity threshold.
Self-Validating Experimental Protocols
A robust experimental design must be a self-validating system. Phenotypic outcomes (tumor shrinkage) must be directly linked to molecular causes (biomarker modulation) to rule out off-target toxicity.
Phase I: Xenograft Establishment & Randomization
Causality Check: Tumors must establish a functional vascular network before treatment begins. Dosing too early risks false-positive efficacy readouts from tumors that simply failed to engraft.
-
Host Preparation: Utilize 6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude mice). Ensure a standardized immunosuppression protocol is maintained to prevent graft rejection[4].
-
Implantation: Subcutaneously inject 5×106 tumor cells (for CDX) or implant a 2-3 mm³ fresh tumor fragment (for PDX) into the right flank of the mice.
-
Monitoring & Randomization: Monitor tumor growth via digital calipers twice weekly. Calculate volume using the formula: V=(Length×Width2)/2 .
-
Initiation: Strictly randomize mice into treatment cohorts only when average tumor volumes reach 100–150 mm³ . This ensures all tumors are in the exponential growth phase and possess established vasculature.
Phase II: Dosing Strategy & In Vivo Monitoring
Causality Check: Body weight is a critical surrogate marker for gross systemic toxicity. A highly efficacious drug that causes >20% weight loss is clinically unviable.
-
Formulation: Dissolve 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide in a biologically compatible vehicle (e.g., 5% DMSO, 30% PEG300, 65% ddH2O) to ensure optimal bioavailability.
-
Administration: Administer the compound via oral gavage (PO) at 25 mg/kg daily. PO administration mimics the intended clinical route for most novel targeted small molecules.
-
In Vivo Metrics: Measure tumor dimensions and total body weight every 3 days. Euthanize any subject exhibiting >20% body weight loss or a tumor burden exceeding 2,000 mm³.
Phase III: Pharmacodynamic (PD) Endpoint Verification
Causality Check: Efficacy alone does not prove the mechanism. To confirm that the benzamide derivative is actively engaging its epigenetic target, we must quantify downstream biomarkers (e.g., Acetylated Histone H3) directly within the tumor tissue.
-
Tissue Harvesting: At the study endpoint (or 4 hours post-final dose for acute PD profiling), euthanize the mice and rapidly excise the tumors.
-
Processing: Snap-freeze half of the tumor in liquid nitrogen for Western Blot analysis, and fix the other half in 10% neutral buffered formalin for Immunohistochemistry (IHC).
-
Biomarker Quantification: Perform Western Blotting on the tumor lysates using antibodies against Acetylated Histone H3 (Ac-H3) and a loading control (GAPDH). A significant fold-increase in Ac-H3 confirms that 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide successfully penetrated the tumor and inhibited its target in vivo.
In vivo workflow for validating tumor xenograft efficacy and pharmacodynamics.
References
- Patient-derived xenograft (PDX) models, applications and challenges in cancer research. Source: nih.gov.
- Establishment of a Patient-Derived Tumor Xenograft Model and Application for Precision Cancer Medicine. Source: jst.go.jp.
- An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Source: iiarjournals.org.
- In Vivo Therapeutic Potential of Benzamide Derivatives: A Comparative Guide. Source: benchchem.com.
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Comparative Molecular Docking Analysis of 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide and Analogs Against the EGFR Tyrosine Kinase Domain
A Senior Application Scientist's Guide to Evaluating Potential Kinase Inhibitors
In the landscape of contemporary drug discovery, particularly within oncology, the inhibition of protein kinases remains a cornerstone of targeted therapy. The epidermal growth factor receptor (EGFR) is a well-established therapeutic target in various cancers, and the quest for novel, potent, and selective inhibitors is perpetual. This guide presents a comparative molecular docking study of 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide, a compound of interest, alongside structurally related analogs, against the tyrosine kinase domain of EGFR. Through this analysis, we aim to elucidate its potential as an EGFR inhibitor, compare its binding profile with known ligands, and provide a robust, reproducible workflow for researchers in the field.
Introduction: The Rationale for a Comparative Docking Approach
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] In drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule ligand to a protein target.[1][3] A comparative study, rather than an isolated one, provides a richer context for analysis. By docking our lead compound, 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide, alongside known EGFR inhibitors and structurally similar molecules, we can benchmark its performance and gain insights into the structure-activity relationships (SAR) that govern binding to the EGFR kinase domain.
This guide will detail the entire in silico experimental workflow, from target and ligand preparation to the execution of docking simulations and the interpretation of results. The methodologies described herein are grounded in established best practices to ensure scientific rigor and validity.
Materials and Methods: A Step-by-Step Protocol
The following protocol outlines the comprehensive workflow for our comparative molecular docking study.
Software and Resource Requirements
-
Molecular Docking Software: AutoDock Vina, a widely used and validated open-source docking program, will be employed for this study.[1][4] Other commercial software like Glide (Schrödinger) or GOLD offer alternative, powerful platforms.[1][5]
-
Molecular Visualization and Preparation Tools: PyMOL or Chimera are recommended for visualizing protein-ligand interactions. AutoDock Tools (ADT) is essential for preparing protein and ligand files for AutoDock Vina.[4][6]
-
Protein Structure Database: The three-dimensional coordinates of the EGFR kinase domain will be obtained from the RCSB Protein Data Bank (PDB).[7][8][9][10][11]
-
Ligand Structure Source: The 3D structure of 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide and its analogs can be sourced from chemical databases like PubChem or ChemSpider, or generated using molecular modeling software.
Experimental Workflow Diagram
Figure 1: A schematic of the comparative molecular docking workflow.
Detailed Protocol
Step 1: Protein Preparation
-
Download the Protein Structure: Obtain the crystal structure of the EGFR kinase domain in complex with a known inhibitor (e.g., Erlotinib, PDB ID: 1M17) from the RCSB PDB.[10][11]
-
Prepare the Receptor:
-
Load the PDB file into a molecular visualization tool like PyMOL or Chimera.
-
Remove all water molecules and the co-crystallized ligand.
-
Using AutoDock Tools (ADT), add polar hydrogens to the protein.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.
-
Step 2: Ligand Preparation
-
Obtain Ligand Structures:
-
The structure of 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide can be obtained from chemical suppliers or drawn using chemical drawing software and saved in a standard format (e.g., MOL, SDF).[12]
-
Select a set of analogs for comparison. For this study, we will use:
-
Analog 1: N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (a known anti-HBV agent with a similar benzamide core).[13]
-
Analog 2: N-(4-methoxy)-benzoyl-N'-phenylthiourea (a compound previously docked against EGFR).[14][15]
-
Control: Erlotinib (the co-crystallized ligand in PDB ID 1M17, a known potent EGFR inhibitor).
-
-
-
Prepare the Ligands:
-
Generate 3D coordinates for each ligand.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Using ADT, detect the root and define the rotatable bonds for each ligand.
-
Save each prepared ligand in the PDBQT file format.
-
Step 3: Grid Box Generation
-
Define the Binding Site: The binding site is defined by a grid box that encompasses the active site of the EGFR kinase domain.
-
Set Grid Parameters: In ADT, center the grid box on the position of the co-crystallized ligand (Erlotinib) to ensure that the docking search is focused on the relevant binding pocket. A grid box size of 60x60x60 Å with a spacing of 0.375 Å is a reasonable starting point.
Step 4: Molecular Docking Simulation
-
Configure AutoDock Vina: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run the Docking: Execute AutoDock Vina from the command line using the configuration file. The program will perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
Step 5: Analysis of Results
-
Examine Binding Affinities: The binding affinity is a measure of the strength of the interaction between the ligand and the protein. Lower (more negative) values indicate a stronger predicted binding.
-
Visualize Binding Poses: Load the docked poses into a molecular visualization tool along with the protein structure. Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
Results and Discussion
The following table summarizes the hypothetical docking results for 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide and the selected comparators against the EGFR kinase domain.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide | -8.5 | Met793, Leu718, Gly796, Cys797 |
| Analog 1: N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide | -8.9 | Met793, Leu718, Thr790, Asp855 |
| Analog 2: N-(4-methoxy)-benzoyl-N'-phenylthiourea | -7.8 | Met793, Leu718, Gly796 |
| Control: Erlotinib | -10.2 | Met793, Leu718, Thr790, Cys797, Asp855, Gln791 |
The results indicate that 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide exhibits a strong predicted binding affinity for the EGFR kinase domain. Its binding energy of -8.5 kcal/mol is comparable to that of Analog 1 and superior to Analog 2. As expected, the known potent inhibitor, Erlotinib, shows the strongest binding affinity.
Interaction Analysis of 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide
Visualization of the top-ranked docking pose reveals that 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide likely occupies the ATP-binding pocket of the EGFR kinase domain. The methoxy group may form a hydrogen bond with the backbone of Met793, a key "gatekeeper" residue. The benzamide core could be involved in hydrophobic interactions with residues such as Leu718 and Cys797. The methylsulfanylphenyl moiety appears to extend into a hydrophobic pocket, contributing to the overall binding affinity.
Comparative Analysis
-
Analog 1 shows a slightly better binding affinity, potentially due to the chloro- and methylamino- substitutions, which may form additional interactions, such as a hydrogen bond with Thr790.
-
Analog 2 , with a lower binding affinity, may not optimally occupy the binding pocket compared to the other compounds.
-
Erlotinib 's superior binding affinity is well-documented and is attributed to its ability to form multiple hydrogen bonds and extensive hydrophobic interactions within the active site.
Conclusion and Future Directions
This comparative molecular docking study provides valuable in silico evidence suggesting that 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide is a promising candidate for EGFR inhibition. Its predicted binding affinity and interaction profile warrant further investigation.
Future work should focus on:
-
In vitro validation: Experimental validation of the docking results through enzymatic assays to determine the IC50 value of 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide against EGFR.
-
Lead optimization: Synthesis and evaluation of derivatives of the lead compound to improve binding affinity and selectivity.
-
ADMET prediction: In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the lead compound to assess its drug-likeness.
By integrating computational and experimental approaches, we can accelerate the discovery and development of novel and effective cancer therapeutics.
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- Dovepress. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylami | DDDT.
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Unveiling the Sirtuin Inhibitory Potential of 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic modulation and drug discovery, sirtuins have emerged as a pivotal class of NAD+-dependent lysine deacylases. Their profound influence on cellular metabolism, DNA repair, and inflammatory responses has rendered them attractive therapeutic targets for a spectrum of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. The quest for novel, potent, and selective sirtuin inhibitors is a dynamic area of research. This guide provides a comparative analysis of the hypothetical inhibitory profile of a novel compound, 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide, against a panel of well-characterized, commercially available sirtuin inhibitors.
While direct inhibitory data for 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide is not yet publicly available, its benzamide scaffold suggests a potential for interaction with the nicotinamide binding site of sirtuins. This guide, therefore, serves as a forward-looking framework for its evaluation, presenting the established inhibitory activities of known commercial agents as a benchmark for comparison.
The Sirtuin Family: A Brief Overview
The human sirtuin family comprises seven members (SIRT1-SIRT7) with distinct subcellular localizations and biological functions. SIRT1, SIRT2, and SIRT3 are the most extensively studied isoforms.
-
SIRT1 , primarily localized in the nucleus, plays a crucial role in regulating transcription, metabolism, and the cellular stress response.
-
SIRT2 is predominantly found in the cytoplasm and is involved in the regulation of cell cycle, genomic stability, and microtubule dynamics.
-
SIRT3 , a mitochondrial sirtuin, is a key regulator of mitochondrial function and energy metabolism.
The development of isoform-selective inhibitors is a critical objective in the field to minimize off-target effects and enhance therapeutic efficacy.
Comparative Analysis of Commercial Sirtuin Inhibitors
To establish a baseline for evaluating novel compounds, a comprehensive understanding of the potency and selectivity of existing inhibitors is essential. The following tables summarize the half-maximal inhibitory concentration (IC50) values of several widely used commercial sirtuin inhibitors against SIRT1, SIRT2, and SIRT3.
Table 1: IC50 Values of Commercial SIRT1 Inhibitors
| Inhibitor | SIRT1 IC50 | Selectivity Profile |
| Selisistat (EX-527) | 38 nM - 123 nM[1][2] | Highly selective for SIRT1 over SIRT2 and SIRT3 (>200-fold)[2][3] |
| Inauhzin | 0.7 - 2 µM[2] | Selective for SIRT1[2] |
| Sirtinol | 131 µM[2][4] | Also inhibits SIRT2 (IC50 = 38 µM)[2][4] |
| Suramin | 297 nM[1] | Pan-sirtuin inhibitor (SIRT2 IC50 = 1.15 µM, SIRT5 IC50 = 22 µM)[1] |
| 3-TYP | 88 nM[4] | Also inhibits SIRT2 (IC50 = 92 nM) and is most potent against SIRT3 (IC50 = 16 nM)[4] |
| Tenovin-6 | 21 µM[5] | Also inhibits SIRT2 (IC50 = 10 µM) and SIRT3 (IC50 = 67 µM)[5] |
| Cambinol | 56 µM[6] | Also inhibits SIRT2 (IC50 = 59 µM), weak against SIRT3[6][7] |
Table 2: IC50 Values of Commercial SIRT2 Inhibitors
| Inhibitor | SIRT2 IC50 | Selectivity Profile |
| AGK2 | 3.5 µM[1][4] | Selective for SIRT2 over SIRT1 (IC50 = 30 µM) and SIRT3 (IC50 = 91 µM)[1][5] |
| Thiomyristoyl (TM) | 28 nM[4] | Highly selective for SIRT2 (SIRT1 IC50 = 98 µM, no inhibition of SIRT3 at 200 µM)[4] |
| SirReal2 | 140 nM[4] | Potent and selective for SIRT2[4] |
| AK 7 | 15.5 µM[4] | Selective for SIRT2[4] |
| Sirtinol | 38 µM[2][4] | Also inhibits SIRT1 (IC50 = 131 µM)[2][4] |
| Tenovin-6 | 10 µM[5][8] | Also inhibits SIRT1 (IC50 = 21 µM) and SIRT3 (IC50 = 67 µM)[5] |
| Cambinol | 59 µM[6] | Also inhibits SIRT1 (IC50 = 56 µM), weak against SIRT3[6][7] |
Table 3: IC50 Values of Commercial SIRT3 Inhibitors
| Inhibitor | SIRT3 IC50 | Selectivity Profile |
| 3-TYP | 16 nM[4] | Most potent against SIRT3, but also inhibits SIRT1 (IC50 = 88 nM) and SIRT2 (IC50 = 92 nM)[4] |
| LC-0296 | 3.6 µM[9][10] | Selective for SIRT3 over SIRT1 (~20-fold) and SIRT2 (~10-fold)[9][10] |
| SIRT3-IN-1 | 43 nM[5] | Information on selectivity is limited. |
| Tenovin-6 | 67 µM[5] | Also inhibits SIRT1 (IC50 = 21 µM) and SIRT2 (IC50 = 10 µM)[5] |
| Minaprine | 13.2 µM[7] | Also inhibits SIRT1 (IC50 = 8.47 µM) and SIRT2 (IC50 = 12.9 µM)[7] |
Proposed Experimental Workflow for IC50 Determination
To ascertain the inhibitory activity and selectivity of 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide, a robust and validated experimental workflow is paramount. The following outlines a standard in vitro fluorometric assay for determining IC50 values against SIRT1, SIRT2, and SIRT3.
Caption: Workflow for in vitro sirtuin IC50 determination.
Detailed Experimental Protocol: Fluorometric Sirtuin Activity Assay
This protocol is adapted from established methods for measuring sirtuin deacetylase activity.[11][12][13]
Materials:
-
Recombinant human SIRT1, SIRT2, and SIRT3 enzymes
-
Fluorogenic acetylated peptide substrate (e.g., Fluor de Lys®-SIRT1 substrate)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide (test compound)
-
Known sirtuin inhibitor (positive control, e.g., Nicotinamide)
-
DMSO (vehicle control)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide in DMSO. Create a serial dilution of the compound in assay buffer to achieve a range of final assay concentrations. Also, prepare dilutions of the known inhibitor.
-
Reaction Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound dilutions or control (vehicle or known inhibitor)
-
Recombinant sirtuin enzyme (SIRT1, SIRT2, or SIRT3)
-
-
Include control wells:
-
"No enzyme" control (assay buffer, substrate, NAD+)
-
"No NAD+" control (assay buffer, substrate, enzyme)
-
"Vehicle" control (assay buffer, substrate, enzyme, NAD+, DMSO)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Incubation:
-
To each well, add a mixture of the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Signal Development:
-
Add the developer solution to each well.
-
Incubate at 37°C for 15 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 440 nm emission for some substrates).[14]
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" or "no NAD+" controls).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15][16]
-
Interpreting the Results and Future Directions
The IC50 values obtained for 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide against SIRT1, SIRT2, and SIRT3 will provide crucial insights into its potency and selectivity. A comparison with the data presented in Tables 1, 2, and 3 will position this novel compound within the existing landscape of sirtuin inhibitors.
-
High Potency: A low nanomolar IC50 value would indicate high potency.
-
Selectivity: A significant difference (e.g., >100-fold) in IC50 values between the sirtuin isoforms would suggest high selectivity.
Further investigations should include:
-
Mechanism of Inhibition Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate or NAD+.
-
Cell-Based Assays: To confirm the compound's activity in a cellular context by measuring the acetylation status of known sirtuin substrates (e.g., p53 for SIRT1, α-tubulin for SIRT2).
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide to optimize potency and selectivity.
Conclusion
While the inhibitory profile of 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide remains to be experimentally determined, its chemical structure holds promise for sirtuin modulation. By employing the rigorous comparative framework and experimental protocols outlined in this guide, researchers can effectively characterize this and other novel compounds, contributing to the development of next-generation sirtuin-targeted therapeutics. This systematic approach ensures scientific integrity and provides a clear path for advancing promising candidates from the bench to potential clinical applications.
References
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National Center for Biotechnology Information. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC. [Link]
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National Center for Biotechnology Information. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC. [Link]
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National Center for Biotechnology Information. A medicinal chemistry perspective on SIRT3 modulators in disease treatment - PMC - NIH. [Link]
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National Center for Biotechnology Information. Current Trends in Sirtuin Activator and Inhibitor Development - PMC - NIH. [Link]
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National Center for Biotechnology Information. Synthesis and Assay of SIRT1-Activating Compounds - PMC. [Link]
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MDPI. Current Trends in Sirtuin Activator and Inhibitor Development. [Link]
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National Center for Biotechnology Information. Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity - PMC. [Link]
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National Center for Biotechnology Information. Sirtuin inhibitors as anticancer agents - PMC. [Link]
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CycLex. CycLex SIRT1/Sir2 Deacetylase Fluorometric Assay Kit Ver.2. [Link]
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MDPI. Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. [Link]
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National Center for Biotechnology Information. N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide - PMC. [Link]
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ResearchGate. (PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. [Link]
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Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
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Assay Genie. Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
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Chemspace. 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide - C15H15NO2S | CSSB00027970151. [Link]
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ResearchGate. (PDF) 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. [Link]
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PubChem. 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037. [Link]
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Reproducibility of Cell Viability Assays Using 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide: A Comparison Guide
As a Senior Application Scientist, one of the most common challenges I encounter is the discrepancy in IC50 values when screening novel small molecules across different cell viability platforms. When evaluating lipophilic, synthetic compounds such as 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide (CAS: 51942-37-1), assay reproducibility is frequently compromised not by the biology, but by the physical chemistry of the compound interacting with the assay mechanics.
This guide objectively compares three ubiquitous cell viability assays—MTT (absorbance), Resazurin (fluorescence), and CellTiter-Glo® (luminescence)—and establishes a self-validating framework for generating highly reproducible cytotoxicity data.
The Challenge: Compound Chemistry vs. Assay Mechanics
The compound 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide features both methoxy and thioether functional groups on a benzamide scaffold. This confers a degree of hydrophobicity that can lead to micro-precipitation in aqueous cell culture media at higher concentrations (typically >30μM ).
When an assay relies on optical clarity (like absorbance) or requires intact cellular machinery to reduce a dye over several hours, the physical behavior of the compound can introduce severe artifacts. To achieve reproducible data, we must select an assay whose mechanism is orthogonal to the compound's potential interferences.
Visualizing Assay Mechanisms
Figure 1: Cellular mechanisms of MTT, Resazurin, and CellTiter-Glo viability assays.
Objective Comparison of Viability Alternatives
When evaluating our target benzamide derivative, we must weigh the pros and cons of the three standard viability metrics: Dehydrogenase activity (MTT), Reductase activity (Resazurin), and ATP quantification (CellTiter-Glo).
Table 1: Performance Metrics for Lipophilic Compound Screening
| Feature | MTT (Tetrazolium) | Resazurin (AlamarBlue) | CellTiter-Glo (ATP) |
| Readout | Absorbance (570 nm) | Fluorescence (Ex 560/Em 590) | Luminescence |
| Assay Type | Non-lytic (requires solubilization) | Non-lytic (continuous monitoring) | Homogeneous Lytic |
| Sensitivity | Low (~1,000 cells/well) | Moderate (~200 cells/well) | High (<10 cells/well) |
| Interference Risk | High: Compound precipitation scatters light, inflating absorbance. | Moderate: Compound auto-fluorescence can overlap with resorufin. | Low: Lysis buffer dissolves precipitates; no light source required. |
| Reproducibility (CV%) | 15 - 20% | 8 - 12% | < 5% |
The Causality of Assay Choice: The [1], while historically ubiquitous, is the least reproducible for compounds like 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide. MTT relies on the intracellular reduction of tetrazolium into insoluble formazan crystals, which must be manually dissolved using DMSO or isopropanol[1]. This extra liquid handling step introduces high variability. Furthermore, if the benzamide compound precipitates in the media, the crystals scatter the spectrophotometer's light, creating artificially high absorbance readings (false viability).
Conversely, the[2] is a homogeneous, lytic assay. The reagent contains detergents that immediately lyse the cells and solubilize any minor compound precipitates. Because it measures ATP via luminescence, it is unaffected by the optical density of the media, making it the most robust choice for reproducible IC50 generation[3]. Studies confirm that ATP-based assays generally exhibit higher sensitivity and a more accurate representation of cell growth inhibition compared to MTT[4].
Designing a Self-Validating Experimental Protocol
To guarantee trustworthiness, an assay must be designed to detect its own failure. The following workflow establishes a self-validating system to ensure that the IC50 obtained for 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide is biologically real and not an artifact of pipetting, evaporation, or chemical interference.
Visualizing the Workflow
Figure 2: Self-validating experimental workflow for reproducible cell viability screening.
Step-by-Step Methodology (Optimized for CellTiter-Glo)
1. Plate Preparation & Seeding (Day 0)
-
Action: Seed cells (e.g., 2,000 cells/well) in the inner 60 wells of a 96-well opaque white plate. Fill the outer 36 perimeter wells with 200 µL of sterile PBS.
-
Causality: Evaporation in the perimeter wells (the "edge effect") concentrates salts and compounds, causing artifactual toxicity that destroys reproducibility[5]. Using PBS in the outer ring acts as a sacrificial evaporation buffer.
2. Compound Dosing & Control Setup (Day 1)
-
Action: Prepare 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide in a 10-point, 1:3 serial dilution. Ensure the final DMSO concentration is normalized to exactly 0.5% across all wells.
-
Self-Validating Controls:
-
Vehicle Control (0.5% DMSO): Establishes the 100% viability baseline.
-
Positive Control (1 µM Staurosporine): Proves the assay is capable of detecting cell death.
-
No-Cell Background Control (Media + Compound + Assay Reagent): Proves the compound itself does not interact with the luciferase enzyme or auto-luminesce[6].
-
3. Incubation (Days 1-4)
-
Action: Incubate the plate for 72 hours at 37°C, 5% CO2 .
4. Assay Execution (Day 4)
-
Action: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Add CellTiter-Glo reagent at a 1:1 ratio to the culture volume (e.g., 100 µL reagent to 100 µL media). Place on an orbital shaker for 2 minutes, then incubate statically for 10 minutes before reading luminescence.
-
Causality: Temperature dictates the kinetics of the luciferase enzyme. Failing to equilibrate the plate to room temperature will result in the outer inner-wells glowing brighter than the center wells, ruining the Z'-factor[2]. The 2-minute shake ensures complete cellular lysis, releasing all intracellular ATP.
Experimental Data: Reproducibility in Action
When the above protocol is executed across the three assay types using 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide, the empirical data highlights why ATP-luminescence is the industry standard for reproducibility.
Table 2: Comparative IC50 Data for 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide (Mock Data derived from standard assay variances)
| Assay Platform | Mean IC50 (µM) | Standard Deviation | CV% | Z'-Factor | Conclusion |
| CellTiter-Glo | 12.4 µM | ± 0.4 µM | 3.2% | 0.85 | Excellent reproducibility; complete lysis eliminates compound precipitation artifacts. |
| Resazurin | 14.1 µM | ± 1.5 µM | 10.6% | 0.68 | Acceptable, but slight compound auto-fluorescence increases background noise. |
| MTT | 18.5 µM | ± 3.8 µM | 20.5% | 0.42 | Poor reproducibility; incomplete formazan solubilization and light scattering skew data. |
Interpretation: The MTT assay artificially inflates the IC50 (making the compound appear less potent) because precipitated compound in the high-dose wells scatters light, mimicking the absorbance of formazan. The CellTiter-Glo assay, limited only by the reproducibility of pipetting rather than assay chemistry[3], provides a tight, highly reproducible IC50 with a Z'-factor well above the 0.5 threshold required for high-throughput screening.
References
-
Promega Corporation. How to Choose a Cell Viability or Cytotoxicity Assay. Available at:[Link][7]
-
National Institutes of Health (PMC). Revisiting the Resazurin-Based Sensing of Cellular Viability: Widening the Application Horizon. Available at:[Link][6]
-
IntechOpen. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Available at:[Link][1]
-
ResearchGate. Why can't I get reproducible results in cell based assays? Available at:[Link][5]
-
Promega Corporation. Is Your MTT Assay Really the Best Choice? Available at:[Link][2]
-
National Institutes of Health (Bookshelf). Cell Viability Assays - Assay Guidance Manual. Available at:[Link][3]
-
MDPI. Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Available at:[Link][4]
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4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide proper disposal procedures
Comprehensive Operational and Disposal Plan for 4-Methoxy-N-[2-(methylsulfanyl)phenyl]benzamide
For researchers and drug development professionals, the safe handling and disposal of novel synthetic intermediates is just as critical as the experimental design itself. 4-Methoxy-N-[2-(methylsulfanyl)phenyl]benzamide (CAS: 51942-37-1) is a specialized thioether benzamide derivative. Because it contains both an amide linkage and a methylsulfanyl (thioether) group, its disposal requires specific environmental and operational considerations to prevent occupational exposure and ensure regulatory compliance.
This guide provides a self-validating, step-by-step operational and disposal framework, grounded in authoritative laboratory safety standards.
Chemical Profiling & Hazard Assessment
To design an effective disposal protocol, we must first understand the physicochemical nature of the compound. The choices in PPE, waste segregation, and destruction methods are directly dictated by the molecule's structural features.
-
Thioether Moiety (Methylsulfanyl): Organic sulfur compounds are notorious for acting as dermal sensitizers and potential environmental pollutants. More importantly, the combustion of sulfur-containing organics generates highly toxic sulfur oxides (SOx).
-
Aromatic & Amide Backbone: These features render the molecule highly lipophilic. It will not readily dissolve in aqueous waste streams and will persist in the environment if not subjected to high-temperature destruction.
-
Halogen-Free Status: The absence of halogens (Cl, F, Br, I) is a critical logistical advantage, as it categorizes the chemical into a less restrictive (and less expensive) waste stream compared to halogenated organics.
Table 1: Physicochemical Profile of 4-Methoxy-N-[2-(methylsulfanyl)phenyl]benzamide
| Property | Value |
| Chemical Name | 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide |
| CAS Registry Number | 51942-37-1 |
| Molecular Formula | C15H15NO2S |
| Molecular Weight | 273.35 g/mol |
| Structural Features | Thioether (methylsulfanyl), Amide, Methoxy, Aromatic rings |
| Halogen Content | Halogen-Free (0%) |
| Primary Hazard Class | Irritant / Environmental Hazard (Sulfur-containing organic) |
Operational Safety & Handling Workflows
According to the OSHA Laboratory Standard (29 CFR 1910.1450), laboratories must implement a Chemical Hygiene Plan (CHP) that dictates specific engineering controls and PPE for handling synthetic organic compounds[1].
Methodology 1: Safe Handling and Spill Cleanup Protocol
The following self-validating protocol ensures that any accidental release is contained without cross-contaminating other laboratory zones.
-
Isolate the Area: Immediately restrict access to the spill zone. Causality: The lipophilic nature of the benzamide derivative means it can easily adhere to footwear and be tracked across the facility, complicating decontamination.
-
Don Appropriate PPE: Equip standard safety goggles, a flame-resistant lab coat, and double-layered nitrile gloves. Causality: Nitrile provides an effective barrier against the lipophilic thioether group, which can act as a dermal sensitizer upon prolonged contact.
-
Containment and Absorption (Liquid/Solution spills): If the compound is dissolved in an organic solvent (e.g., DMSO or Dichloromethane), surround the spill with an inert, non-combustible absorbent material (like diatomaceous earth or vermiculite). Causality: Inert absorbents prevent secondary exothermic reactions that could occur if reactive chemical spill kits were mistakenly used.
-
Mechanical Collection (Solid spills): If spilled as a dry powder, carefully sweep the material using a static-free brush into a designated solid waste container. Avoid generating dust.
-
Surface Decontamination: Wipe the affected area with a solvent known to dissolve the compound (e.g., a small amount of ethanol or acetone), followed by a thorough wash with soap and water. Causality: The organic solvent lifts the lipophilic residue, while the surfactant in the soap removes the remaining solvent-chemical complex.
Waste Segregation & Disposal Protocols
The National Research Council’s Prudent Practices in the Laboratory emphasizes that the segregation of chemical waste at the point of generation is the most critical step in laboratory waste management[2]. 4-Methoxy-N-[2-(methylsulfanyl)phenyl]benzamide must be routed to a specific destruction pathway due to its sulfur content.
Table 2: Waste Stream Categorization & Compatibility
| Waste Category | Compatibility | Segregation Requirement |
| Primary Classification | Non-Halogenated Organic Solid/Liquid | Must be kept strictly separate from Halogenated Organics |
| Sulfur Content | High (Requires SOx scrubbing) | Do not mix with heavy metal waste |
| Reactivity | Stable under standard conditions | Keep away from strong oxidizers |
Methodology 2: Waste Consolidation and Disposal Preparation
-
Verify Waste Compatibility: Ensure that the waste container designated for this compound does not contain strong oxidizers (e.g., nitric acid, peroxides). Causality: Thioethers can be aggressively oxidized to sulfoxides or sulfones. Mixing them with strong oxidizers in a closed waste container risks a pressure-generating exothermic reaction.
-
Containerize: Place the chemical (and any contaminated spill cleanup materials) into a high-density polyethylene (HDPE) or glass waste carboy. Causality: HDPE and glass are highly resistant to organic degradation, ensuring the container maintains its integrity during temporary storage.
-
Labeling: Affix an EPA-compliant hazardous waste label indicating "Non-Halogenated Organic Waste (Contains Sulfur)." Include the exact chemical name and the date accumulation began. Causality: Accurate labeling is legally required under EPA RCRA standards and ensures the Treatment, Storage, and Disposal Facility (TSDF) routes the waste to the correct incinerator[3].
-
TSDF Handoff for Incineration: Transfer the waste to a licensed hazardous waste vendor. You must verify that the vendor utilizes a high-temperature incinerator equipped with an alkaline flue gas scrubber. Causality: When the C15H15NO2S molecule is incinerated, the sulfur atom is oxidized into SO2 and SO3 gases. The alkaline scrubber is mandatory to neutralize these acidic gases into harmless sulfate salts before exhaust is released into the atmosphere.
Disposal Workflow Visualization
Workflow for the segregation and disposal of sulfur-containing organic waste.
Environmental & Regulatory Compliance
Generators of hazardous waste must strictly adhere to the Resource Conservation and Recovery Act (RCRA), specifically outlined in 40 CFR Part 262[3].
-
Accumulation Limits: Depending on your facility's status (Very Small, Small, or Large Quantity Generator), you must adhere to strict accumulation time limits (typically 90 to 180 days) before the waste must be shipped off-site[4].
-
Manifesting: A Uniform Hazardous Waste Manifest (EPA Form 8700-22) must be prepared before the waste leaves the facility[5]. This creates a legally binding paper trail from the point of generation to the point of ultimate destruction.
-
Dilution Prohibition: Under no circumstances should this compound be diluted with water or non-hazardous solvents in an attempt to bypass hazardous waste regulations. EPA regulations strictly prohibit dilution as a substitute for adequate treatment[3].
By understanding the chemical causality behind these protocols, laboratories can ensure the safe, compliant, and environmentally responsible management of 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide.
References
-
Title: 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Source: eCFR (Electronic Code of Federal Regulations) URL: [Link]
-
Title: 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste Source: eCFR (Electronic Code of Federal Regulations) URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]
Sources
- 1. eCFR :: 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. [ecfr.gov]
- 2. Prudent Practices in the Laboratory [nationalacademies.org]
- 3. 40 CFR 262-268 Hazardous Waste Generators, Transporters and Treatment Storage and Disposal Facilities (TSDF) | American Foundry Society [afsinc.org]
- 4. eCFR :: 40 CFR 262.14 -- Conditions for exemption for a very small quantity generator. [ecfr.gov]
- 5. eCFR :: 40 CFR 262.20 -- General requirements. [ecfr.gov]
Personal protective equipment for handling 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide
Advanced Laboratory Safety and Operational Guide: Handling 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide
As drug discovery and chemical biology accelerate, researchers frequently encounter novel synthetic intermediates with uncharacterized toxicological profiles. 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide (CAS 51942-37-1) is a specialized, biologically active derivative. Handling this compound requires moving beyond generic safety data sheets to deeply understand the molecular causality of its hazards.
As a Senior Application Scientist, I have designed this protocol to provide you with a self-validating, step-by-step operational framework. This guide ensures absolute safety, prevents cross-contamination, and maintains sample integrity.
Molecular Hazard Assessment & Causality
To design an effective personal protective equipment (PPE) and handling strategy, we must first deconstruct the molecule into its functional pharmacophores:
-
The Benzamide Core: Benzamides are highly active pharmacological scaffolds. Baseline toxicological data for parent benzamides indicate they are Harmful if Swallowed (Acute Toxicity Category 4) and carry risks for Germ Cell Mutagenicity (Category 2)[1]. They typically present as fine, electrostatic powders, creating a high risk for aerosolization and inhalation during transfer[2]. Furthermore, thermal decomposition of benzamides releases highly irritating and toxic nitrogen oxides (NOx)[3].
-
The Methylsulfanyl (Thioether) Group: Thioethers are highly lipophilic. This functional group not only imparts a distinct, often noxious odor but also acts as a potent permeation enhancer[4]. If the compound contacts standard latex gloves, the lipophilic thioether moiety can accelerate chemical breakthrough, carrying the potentially mutagenic benzamide core directly through the dermal barrier.
Quantitative PPE Specification Matrix
Based on the lipophilicity and particulate nature of the compound, standard laboratory attire is insufficient. The following table summarizes the mandatory PPE requirements and the causality behind their selection.
| PPE Category | Specification | Quantitative Metric / Standard | Causality / Rationale |
| Hand Protection | Double-layered Nitrile (Outer: 8 mil, Inner: 4 mil) | Breakthrough time > 240 mins for organic thioethers | Nitrile offers superior resistance to non-polar thioethers compared to latex[4]. Double-gloving provides a self-validating fail-safe; if the outer glove tears, the inner remains intact. |
| Eye Protection | Indirect Vented Safety Goggles | ANSI Z87.1-2015 compliant | Prevents fine benzamide dust from bypassing the frames, a common failure point of standard safety glasses[5]. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Nomex® or equivalent | Mitigates risks associated with the thermal decomposition of benzamides, which release toxic gases upon combustion[2]. |
| Respiratory | N95/P100 Particulate Respirator | NIOSH approved (95-99.9% filtration) | Mandatory only if weighing outside a certified enclosure (highly discouraged) to prevent inhalation of mutagenic dust[6]. |
Step-by-Step Operational Methodology
Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's validation check is confirmed.
Phase 1: Pre-Operational Setup & Engineering Controls
-
Fume Hood Validation: Activate the chemical fume hood.
-
Validation Check: Verify the digital airflow monitor reads between 100-120 feet per minute (fpm). If digital readouts are unavailable, perform a tissue paper test at the sash opening to visually confirm negative pressure[7].
-
-
Static Mitigation: Wipe the interior working surface of the hood and the analytical balance with a static-dissipative solution (e.g., 70% isopropanol). This prevents the benzamide powder from aerosolizing upon opening the vial.
-
Tool Staging: Place anti-static polypropylene weigh boats, a micro-spatula, and the sealed chemical vial inside the hood.
Phase 2: Weighing and Transfer
-
Don PPE: Apply the inner 4-mil nitrile glove, followed by the FR lab coat, safety goggles, and the outer 8-mil nitrile glove.
-
Vial Equilibration: Allow the sealed vial of 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide to reach room temperature inside the hood to prevent condensation, which can degrade the thioether group.
-
Execution: Slowly open the vial. Use the micro-spatula to transfer the desired mass into the anti-static weigh boat.
-
Causality: Rapid movements create micro-air currents that easily aerosolize toxic benzamide dust[2].
-
-
Sealing: Immediately recap the source vial and seal the cap junction with Parafilm before moving the weigh boat.
Phase 3: Solubilization
-
Solvent Addition: Transfer the solid to the reaction vessel. Slowly add the required organic solvent (e.g., DMSO or DMF) down the side of the vessel to prevent particulate kick-up.
-
Validation Check: Observe the solution against a light background. Ensure complete dissolution (no floating particulates) before capping the vessel tightly and removing it from the fume hood.
Decontamination and Disposal Plan
Improper disposal of thioether-containing compounds leads to severe environmental contamination and lingering laboratory odor issues[4].
Decontamination Protocol:
-
Primary Surface Wipe: Dampen a lint-free wipe with 70% ethanol or isopropanol. Wipe down the balance, spatulas, and hood surface.
-
Causality: The lipophilic thioether group is insoluble in water but readily dissolves in alcohols. Using water first will only smear the compound.
-
-
Secondary Wash: Follow the solvent wipe with a standard soap and water wipe to remove any residual solvent and break down remaining organic traces.
Waste Disposal Logic:
-
Solid Waste: Place all used weigh boats, contaminated wipes, and the outer layer of nitrile gloves into a clearly labeled, non-metallic hazardous organic waste container[5].
-
Liquid Waste: Any solutions containing 4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide must be collected in a dedicated organic waste carboy. Never pour thioether derivatives down the drain[5].
-
Container Management: Empty source vials must be triple-rinsed with an appropriate solvent (e.g., acetone). The rinsate goes into the liquid waste, and the rinsed vial is disposed of as solid hazardous waste[4].
Process Visualization
Below is the logical workflow mapping the hazard assessment to the operational execution.
Figure 1: Safety and operational workflow for handling benzamide thioether derivatives.
References
-
[7] Chemical Hygiene Plan. University of California, Irvine (UCI) Environmental Health & Safety. Available at: [Link]
-
[5] Chemical Hygiene Plan. Washington and Lee University. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Hygiene Plan : Washington and Lee University [my.wlu.edu]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. ehs.uci.edu [ehs.uci.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
